2-Cyano-2-phenylbutanamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85166. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-cyano-2-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-2-11(8-12,10(13)14)9-6-4-3-5-7-9/h3-7H,2H2,1H3,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSRTQXCXWMMLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)(C1=CC=CC=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101024185 | |
| Record name | Ciobutide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80544-75-8 | |
| Record name | Ciobutide [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080544758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 80544-75-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85166 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ciobutide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101024185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyano-2-phenylbutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIOBUTIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1334R6OMW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Cyano-2-phenylbutanamide basic properties
An In-depth Technical Guide to 2-Cyano-2-phenylbutanamide
This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document consolidates available data on its properties, provides general experimental protocols for handling, and illustrates a plausible synthetic pathway.
Chemical and Physical Properties
This compound, also known as (RS)-2-Cyano-2-phenylbutyramide, is a chemical compound with the molecular formula C11H12N2O[1][2][3]. It is recognized as an impurity that can arise during the synthesis of the anticonvulsant drug Primidone[4].
Chemical Identifiers
A summary of the key chemical identifiers for this compound is presented below.
| Identifier | Value | Reference |
| CAS Number | 80544-75-8 | [1][2][5][6] |
| Molecular Formula | C11H12N2O | [1][2][3] |
| Molecular Weight | 188.23 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | (RS)-2-Cyano-2-phenylbutyramide, a-cyano-a-Ethylbenzeneacetamide, Ciobutide | [2] |
| SMILES String | CCC(C1=CC=CC=C1)(C#N)C(N)=O | [1][3][5] |
| InChI Key | QKSRTQXCXWMMLG-UHFFFAOYSA-N | [3] |
Physical Properties
The known physical properties of the compound are detailed in the following table. It typically appears as a white to off-white crystalline solid[4].
| Property | Value | Reference |
| Melting Point | 112-113°C | [1][6] |
| Boiling Point | 362.2°C at 760 mmHg (Predicted) | [2] |
| Appearance | White Crystalline Solid | [4] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [6] |
| Storage Temperature | -20°C Freezer | [4][6] |
Computed Properties
Computational models provide additional insights into the properties of this compound.
| Property | Value | Reference |
| Density | 1.128 g/cm³ | [2] |
| Flash Point | 172.9°C | [2] |
| Refractive Index | 1.545 | [2] |
| XlogP | 1.4 | [3] |
| Monoisotopic Mass | 188.09496 Da | [3] |
Experimental Protocols
Detailed experimental procedures for the synthesis and handling of this compound are not widely published. However, based on the synthesis of structurally similar compounds and general laboratory safety guidelines, the following protocols can be established.
Representative Synthesis Protocol
The synthesis of α-cyano-α-aryl amides can be achieved through various methods. A common approach involves the reaction of a corresponding arylacetonitrile derivative. The following is a representative protocol based on general synthetic transformations for this class of compounds.
Reaction: Partial hydrolysis of 2-phenyl-2-ethylmalononitrile.
Reagents and Equipment:
-
2-phenyl-2-ethylmalononitrile
-
Sulfuric acid (concentrated)
-
Crushed ice and water
-
Reaction flask with magnetic stirrer
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Cool a flask containing concentrated sulfuric acid in an ice bath.
-
Slowly add 2-phenyl-2-ethylmalononitrile to the cold, stirring sulfuric acid. The addition should be portion-wise to control the temperature.
-
After the addition is complete, allow the mixture to stir at a low temperature (0-5°C) for a specified period (e.g., 2-4 hours) to facilitate partial hydrolysis.
-
Carefully pour the reaction mixture onto a beaker of crushed ice and water to quench the reaction.
-
A precipitate of this compound should form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final product.
Disclaimer: This is a generalized protocol. Researchers should conduct a thorough literature search for the most specific and optimized synthesis procedure and perform a risk assessment before commencing any experimental work.
Safe Handling and Storage Protocol
Due to the presence of a cyano group, this compound should be handled with caution as a potentially hazardous substance[7]. The following procedures are based on general safety guidelines for handling cyano-containing compounds.
Engineering Controls:
-
Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when dealing with powders or solutions that could generate aerosols[7].
-
Ensure that safety showers and eyewash stations are readily accessible[7][8].
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield compliant with OSHA or European standards (e.g., EN166)[7][8].
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs[7][8].
-
Respiratory Protection: If dust generation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator[7].
Hygiene Practices:
-
Avoid inhalation of dust and contact with skin and eyes[7][8].
-
Do not eat, drink, or smoke in the laboratory[7].
Storage and Disposal:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[7][9]. A storage temperature of -20°C is recommended[4][6].
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[7][8].
-
Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste[8][9].
Logical and Workflow Visualizations
Plausible Synthesis Workflow
The following diagram illustrates a plausible, generalized synthetic workflow for producing this compound from a nitrile precursor.
Caption: A generalized workflow for the synthesis of this compound.
Relationship as a Synthesis Impurity
This compound is noted as an impurity in the manufacturing of Primidone. The logical relationship can be visualized as follows.
Caption: Logical diagram showing this compound as an impurity.
References
- 1. anaxlab.com [anaxlab.com]
- 2. This compound 80544-75-8, Information for this compound 80544-75-8, Suppliers of this compound 80544-75-8 [chemnet.com]
- 3. PubChemLite - this compound (C11H12N2O) [pubchemlite.lcsb.uni.lu]
- 4. RAC this compound CAS#: 80544-75-8 [chemicalbook.com]
- 5. 80544-75-8|this compound|BLD Pharm [bldpharm.com]
- 6. RAC this compound CAS#: 80544-75-8 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Technical Guide: 2-Cyano-2-phenylbutanamide (CAS 80544-75-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Cyano-2-phenylbutanamide, a compound identified by the Chemical Abstracts Service (CAS) number 80544-75-8. This document collates available data on its chemical and physical properties, synthesis, and analytical characterization. Notably, this compound is recognized as a process-related impurity of the anticonvulsant drug Primidone, designated as "Primidone EP Impurity D".[1][2] Due to its status as a pharmaceutical impurity, extensive research on its specific biological activity and mechanism of action is limited. This guide, therefore, also explores the toxicological considerations and potential biological activities by drawing inferences from its parent compound and structurally related molecules. Detailed, albeit generalized, experimental protocols for its synthesis and characterization are provided to guide further research.
Introduction
This compound is a nitrile and amide-containing organic molecule. Its primary significance in the scientific and pharmaceutical landscape stems from its classification as a known impurity in the manufacturing of Primidone, a widely used barbiturate anticonvulsant.[1][2] The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern for drug safety and efficacy, necessitating thorough characterization and control. Understanding the properties and potential impact of impurities like this compound is paramount for regulatory compliance and ensuring patient safety.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its identification, purification, and analytical method development.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 80544-75-8 | [1][2] |
| Molecular Formula | C₁₁H₁₂N₂O | [3] |
| Molecular Weight | 188.23 g/mol | [3] |
| IUPAC Name | This compound | |
| Synonyms | Primidone EP Impurity D, (2RS)-2-Cyano-2-phenylbutanamide | [1][2] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol and DMSO (predicted) |
Synthesis and Formation
As a process-related impurity of Primidone, this compound is likely formed as a byproduct during the synthesis of the parent drug. While a specific, detailed industrial synthesis protocol for this impurity is not publicly available, a plausible synthetic route can be extrapolated from general organic chemistry principles and known syntheses of related α-cyanocarboxamides.
A potential laboratory-scale synthesis could involve the Strecker synthesis followed by partial hydrolysis of a nitrile group.
Hypothetical Experimental Protocol for Synthesis
Objective: To synthesize this compound.
Materials:
-
2-Phenylbutanenitrile
-
Strong base (e.g., Sodium Amide)
-
Cyanogen chloride
-
Aqueous acid (e.g., HCl)
-
Organic solvent (e.g., Diethyl ether, Tetrahydrofuran)
-
Drying agent (e.g., Anhydrous magnesium sulfate)
Procedure:
-
Cyanation of 2-Phenylbutanenitrile:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-phenylbutanenitrile in an anhydrous aprotic solvent like diethyl ether or THF.
-
Cool the solution in an ice bath.
-
Slowly add a strong base, such as sodium amide, to the solution to deprotonate the α-carbon.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Cool the reaction mixture again in an ice bath and slowly add a solution of cyanogen chloride in the same solvent via the dropping funnel.
-
After the addition, allow the reaction to warm to room temperature and stir for several hours or overnight.
-
-
Work-up and Partial Hydrolysis:
-
Quench the reaction by carefully adding water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dinitrile intermediate.
-
Subject the crude intermediate to controlled partial hydrolysis. This can be achieved by treating it with a mixture of a strong acid (e.g., concentrated HCl) and an alcohol (e.g., ethanol) at a controlled temperature. The reaction progress should be carefully monitored by TLC or HPLC to maximize the formation of the desired amide without complete hydrolysis to the carboxylic acid.
-
-
Purification:
-
After the partial hydrolysis is complete, neutralize the reaction mixture and extract the product with an organic solvent.
-
Wash the organic extract with water and brine.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Characterization: Confirm the identity and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Logical Workflow for Synthesis
Biological Activity and Mechanism of Action (Inferred)
Primidone is an anticonvulsant that is metabolized in the liver to phenobarbital and phenylethylmalonamide (PEMA), both of which are active anticonvulsants. The mechanism of action of Primidone and its metabolites is primarily through the potentiation of GABAergic inhibition in the central nervous system.
The cyano group (-C≡N) in this compound is a strong electron-withdrawing group and can participate in various biological interactions. In some molecular contexts, the cyano group can act as a bioisostere for other functional groups or contribute to binding affinity with biological targets. The amide moiety can form hydrogen bonds, which are crucial for drug-receptor interactions.
Given its structural similarity to intermediates in the synthesis of Primidone, it is plausible that this compound could exhibit some neurological activity, although this is purely speculative and would require experimental verification. It is also possible that it may interfere with the metabolic pathways of Primidone.
Potential Signaling Pathway Interactions (Hypothetical)
Based on the known pharmacology of barbiturates and the presence of the cyano group, a hypothetical interaction with neuronal signaling pathways can be proposed. This is a speculative diagram for research guidance and is not based on direct experimental evidence for this specific compound.
Toxicology
As an impurity in a pharmaceutical product, the primary toxicological concern for this compound is its potential to contribute to the adverse effect profile of Primidone. The National Toxicology Program has conducted studies on Primidone, but specific toxicological data for this impurity is not detailed in publicly available reports.[4] General toxicological considerations for a molecule with cyano and amide groups would include potential for cytotoxicity and metabolic liabilities. Further toxicological evaluation would be necessary to ascertain its safety profile.
Analytical Methods
The detection and quantification of this compound as an impurity in Primidone are typically performed using chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
A common method for the analysis of pharmaceutical impurities is reverse-phase HPLC with UV detection.
Hypothetical HPLC Method Parameters:
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and water (with a possible pH modifier like formic acid or a buffer)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Experimental Workflow for Impurity Analysis
References
In-Depth Technical Guide to the Molecular Structure of 2-Cyano-2-phenylbutanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure of 2-Cyano-2-phenylbutanamide, a compound of interest in medicinal chemistry and organic synthesis. This document details its chemical identity, structural features, and provides predicted spectroscopic characteristics and relevant experimental protocols.
Chemical Identity and Physical Properties
This compound is a nitrile and amide-containing organic molecule. Its core structure consists of a butane chain substituted at the second position with both a cyano and a phenyl group, and an amide group at the first position.
Table 1: Chemical Identifiers and Physical Properties
| Identifier | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₂O | [1] |
| Molecular Weight | 188.23 g/mol | [1] |
| CAS Number | 80544-75-8 | [1] |
| SMILES | CCC(C1=CC=CC=C1)(C#N)C(N)=O | [1] |
| InChI Key | QKSRTQXCXWMMLG-UHFFFAOYSA-N | |
| Melting Point | 112-113 °C | [1] |
Molecular Structure and Visualization
The central feature of this compound's structure is a quaternary carbon atom bonded to four different functional groups: an ethyl group, a phenyl group, a cyano group, and a carboxamide group. This arrangement makes the central carbon a stereocenter, meaning the molecule can exist as a pair of enantiomers.
Caption: 2D representation of this compound molecular structure.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy (Predicted)
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Phenyl-H | 7.3 - 7.5 | m | 5H |
| Amide-H₂ | 5.5 - 7.0 (broad) | s | 2H |
| Ethyl-CH₂ | 2.0 - 2.4 | q | 2H |
| Ethyl-CH₃ | 0.9 - 1.2 | t | 3H |
¹³C NMR Spectroscopy (Predicted)
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Chemical Shift (ppm) |
| C=O (Amide) | 170 - 175 |
| Phenyl C (quaternary) | 135 - 140 |
| Phenyl CH | 125 - 130 |
| C-CN (quaternary) | 118 - 122 |
| C-CN | 45 - 55 |
| Ethyl CH₂ | 30 - 35 |
| Ethyl CH₃ | 10 - 15 |
IR Spectroscopy (Predicted)
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3100 - 3500 | Medium, broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C≡N Stretch (Nitrile) | 2220 - 2260 | Medium, sharp |
| C=O Stretch (Amide) | 1630 - 1695 | Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
Mass Spectrometry (Predicted)
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment |
| 188 | [M]⁺ |
| 171 | [M - NH₃]⁺ |
| 160 | [M - C₂H₄]⁺ (from ethyl group) |
| 144 | [M - CONH₂]⁺ |
| 116 | [C₆H₅-CH-CN]⁺ |
| 105 | [C₆H₅-CO]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of this compound are not explicitly published. However, a general synthetic approach can be extrapolated from established methods for the synthesis of related α-aryl nitriles and amides.
Synthesis of this compound (Proposed)
A plausible synthetic route involves the alkylation of phenylacetonitrile followed by hydrolysis of the nitrile to an amide.
Caption: Proposed synthetic workflow for this compound.
Materials:
-
Phenylacetonitrile
-
Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Bromide
-
Concentrated Sulfuric Acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Alkylation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) suspended in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of phenylacetonitrile (1.0 equivalent) in anhydrous THF to the suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add ethyl bromide (1.2 equivalents) dropwise.
-
Allow the reaction to proceed at room temperature overnight.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 2-phenylbutanenitrile.
-
-
Hydrolysis:
-
Add the crude 2-phenylbutanenitrile to concentrated sulfuric acid, cooled in an ice bath.
-
Stir the mixture at room temperature for 24-48 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification Protocol
The crude product can be purified by column chromatography or recrystallization.
Column Chromatography:
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Fractions containing the desired product can be identified by thin-layer chromatography (TLC).
Recrystallization:
-
A suitable solvent system for recrystallization would likely be a mixture of a polar solvent (e.g., ethanol, ethyl acetate) and a non-polar solvent (e.g., hexanes, heptane). The crude product should be dissolved in a minimum amount of the hot polar solvent, and the non-polar solvent added until turbidity is observed. Slow cooling should induce crystallization of the pure product.
Logical Relationships in Structural Analysis
The interpretation of the molecular structure of this compound relies on the correlation of its chemical constitution with its spectroscopic output.
Caption: Logical workflow for the structural elucidation of this compound.
This guide serves as a foundational resource for professionals engaged in research and development involving this compound. The provided data and protocols are based on established chemical principles and data from analogous structures, offering a robust starting point for further investigation.
References
An In-depth Technical Guide to 2-Cyano-2-phenylbutanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-2-phenylbutanamide is a chemical compound of interest in the fields of pharmaceutical sciences and organic chemistry. It is recognized as a significant impurity in the manufacturing of Primidone, an anticonvulsant medication.[1][2] A thorough understanding of its chemical properties, synthesis, and spectral characteristics is crucial for quality control in drug manufacturing and for researchers working with related compounds. This guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and an analysis of its expected spectral data.
Nomenclature and Synonyms
The systematic and common names for this compound are essential for accurate identification and literature searches.
| Identifier | Name |
| IUPAC Name | This compound |
| Synonyms | (2RS)-2-Cyano-2-phenylbutanamide, 2-Cyano-2-phenylbutyramide, Primidone EP Impurity D[3][4] |
| CAS Number | 80544-75-8 |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is vital for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₂O | [3] |
| Molecular Weight | 188.23 g/mol | [3] |
| Melting Point | 112-113 °C | [5] |
| Predicted XlogP | 1.4 | [6] |
| Appearance | White solid (predicted) |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the alkylation of phenylacetonitrile followed by the partial hydrolysis of the resulting nitrile.
Step 1: Synthesis of 2-Phenylbutyronitrile
This step involves the alkylation of phenylacetonitrile with an ethylating agent. A common and effective method utilizes phase-transfer catalysis, which avoids the need for strictly anhydrous conditions and hazardous bases like sodium amide.[1][7]
Materials:
-
Phenylacetonitrile
-
Ethyl bromide
-
50% aqueous sodium hydroxide solution
-
Benzyltriethylammonium chloride (phase-transfer catalyst)
-
Benzene (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a dropping funnel, combine phenylacetonitrile, 50% aqueous sodium hydroxide solution, and a catalytic amount of benzyltriethylammonium chloride.
-
Stir the mixture vigorously to ensure proper mixing of the aqueous and organic phases.
-
Slowly add ethyl bromide dropwise to the reaction mixture. Maintain the temperature between 25-30°C, using a water bath for cooling if necessary.
-
After the addition is complete, continue stirring at room temperature for 2-3 hours to ensure the reaction goes to completion.
-
Dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer with benzene (or another suitable organic solvent).
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 2-phenylbutyronitrile can be purified by vacuum distillation.
Step 2: Partial Hydrolysis of 2-Phenylbutyronitrile to this compound
The partial hydrolysis of the nitrile group to an amide can be achieved under controlled acidic or basic conditions.[8][9]
Materials:
-
2-Phenylbutyronitrile
-
Concentrated sulfuric acid or hydrogen peroxide with a base
-
Crushed ice
-
Sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure (Acid-Catalyzed Hydrolysis):
-
Cool concentrated sulfuric acid in an ice bath.
-
Slowly add 2-phenylbutyronitrile to the cold sulfuric acid with stirring, ensuring the temperature remains low.
-
Allow the mixture to stand at a controlled temperature (e.g., room temperature) for a specific period to allow for partial hydrolysis. The reaction time needs to be carefully monitored to avoid complete hydrolysis to the carboxylic acid.
-
Pour the reaction mixture onto crushed ice to quench the reaction.
-
Neutralize the solution carefully with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic extract with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Mandatory Visualization
Synthesis Pathway of this compound
Caption: Synthetic route to this compound.
Spectral Data and Interpretation
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic, ethyl, and amide protons.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.2 - 7.5 | Multiplet | 5H |
| Amide (-CONH₂) | 5.5 - 7.0 | Broad Singlet | 2H |
| Methylene (-CH₂) | 2.0 - 2.4 | Quartet | 2H |
| Methyl (-CH₃) | 0.9 - 1.2 | Triplet | 3H |
The chemical shifts of the amide protons can be variable and may exchange with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Amide Carbonyl (-C=O) | 165 - 175 |
| Aromatic Carbons (C₆H₅) | 125 - 140 |
| Nitrile Carbon (-C≡N) | 115 - 125 |
| Quaternary Carbon (C-CN) | 40 - 50 |
| Methylene Carbon (-CH₂) | 25 - 35 |
| Methyl Carbon (-CH₃) | 10 - 15 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Expected Absorption (cm⁻¹) | Intensity |
| N-H Stretch (Amide) | 3200 - 3400 | Medium, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C≡N Stretch (Nitrile) | 2220 - 2260 | Medium, Sharp |
| C=O Stretch (Amide) | 1650 - 1690 | Strong |
| N-H Bend (Amide) | 1600 - 1640 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Fragment | Interpretation |
| 188 | [M]⁺ | Molecular Ion |
| 171 | [M - NH₃]⁺ | Loss of ammonia |
| 161 | [M - HCN]⁺ | Loss of hydrogen cyanide |
| 144 | [M - C₂H₄]⁺ | McLafferty rearrangement |
| 116 | [C₈H₆N]⁺ | Benzylic cleavage |
| 105 | [C₇H₅O]⁺ | Acylium ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
The fragmentation pattern can help in confirming the structure of the molecule.
Conclusion
This technical guide provides a detailed overview of this compound, a compound of significant interest due to its association with the pharmaceutical Primidone. The information on its nomenclature, physicochemical properties, a robust synthesis protocol, and predicted spectral data serves as a valuable resource for researchers, scientists, and professionals in drug development. The provided experimental details and spectral interpretations can aid in the synthesis, identification, and quantification of this compound, ensuring the quality and safety of related pharmaceutical products.
References
- 1. prepchem.com [prepchem.com]
- 2. web.pdx.edu [web.pdx.edu]
- 3. alentris.org [alentris.org]
- 4. veeprho.com [veeprho.com]
- 5. compoundchem.com [compoundchem.com]
- 6. mdpi.com [mdpi.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to α-Cyano-α-Ethylbenzeneacetamide and its Analogs: Discovery, Synthesis, and Biological Significance
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "α-cyano-α-Ethylbenzeneacetamide" is not a standard chemical nomenclature. Based on structural interpretation, this guide focuses on its most probable identity, 2-cyano-2-phenylbutanamide (CAS 80544-75-8), and its closely related analogs. Due to the limited specific historical and biological data on this compound, this document provides a broader context by examining the discovery, synthesis, and activity of the α-cyano-α-arylacetamide chemical class.
Introduction and Nomenclature
The term "α-cyano-α-Ethylbenzeneacetamide" suggests an acetamide structure with both a cyano and an ethylphenyl group attached to the alpha carbon. The most logical interpretation of "ethylbenzene" in this context is a phenyl group and an ethyl group attached to the same alpha carbon, leading to the structure of this compound. This guide will proceed with this structural assumption.
Historical Context and Discovery
A specific discovery timeline for this compound is not well-documented in scientific literature. However, the synthesis of the broader class of α-cyano-α-arylacetamides is rooted in fundamental organic chemistry reactions developed over the last two centuries.
The foundational chemistry for creating α-cyano substituted carbonyl compounds can be traced back to two key historical reactions:
-
The Strecker Synthesis (1850): First reported by Adolph Strecker, this reaction synthesizes α-aminonitriles from an aldehyde (or ketone), ammonia, and cyanide.[1][2] While the primary product is an α-aminonitrile, the underlying principle of nucleophilic addition of cyanide to an imine intermediate is a cornerstone for the synthesis of α-cyano compounds.[3][4] The subsequent hydrolysis of the nitrile group can lead to α-amino acids, and modifications of this synthesis can be envisioned to produce α-cyano amides.[5]
-
The Thorpe Reaction (early 1900s): Discovered by Jocelyn Field Thorpe, this reaction involves the base-catalyzed self-condensation of aliphatic nitriles to form enamines.[6] The intramolecular version, the Thorpe-Ziegler reaction , is particularly relevant as it demonstrates the formation of a new carbon-carbon bond involving a nitrile group, leading to cyclic ketones after hydrolysis.[7][8][9][10] This reaction highlights the reactivity of the α-carbon to the nitrile group, a key feature in the synthesis of α-substituted cyano compounds.
The development of synthetic methods for α-cyano-α-arylacetamides has been driven by their potential as intermediates in organic synthesis and for their biological activities. Research into this class of compounds has often been linked to the exploration of novel anticonvulsant agents.
Synthetic Methodologies
Representative Experimental Protocol: Synthesis of a Representative α-Cyano-α-Arylacetamide
This protocol is a generalized procedure for the synthesis of an α-cyano-α-arylacetamide and should be adapted and optimized for specific substrates.
Step 1: Synthesis of Ethyl 2-cyano-2-phenylbutanoate
A mixture of ethyl phenylcyanoacetate (1 equivalent) and sodium ethoxide (1.1 equivalents) in dry ethanol is stirred at room temperature. To this solution, ethyl iodide (1.2 equivalents) is added dropwise. The reaction mixture is then heated at reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ethyl 2-cyano-2-phenylbutanoate, which can be purified by vacuum distillation.
Step 2: Saponification to 2-Cyano-2-phenylbutanoic Acid
The crude ethyl 2-cyano-2-phenylbutanoate (1 equivalent) is dissolved in a mixture of ethanol and an aqueous solution of sodium hydroxide (2 equivalents). The mixture is heated at reflux until the reaction is complete (monitored by TLC). The ethanol is then removed under reduced pressure, and the aqueous solution is washed with diethyl ether to remove any unreacted ester. The aqueous layer is acidified with cold, concentrated hydrochloric acid to precipitate the 2-cyano-2-phenylbutanoic acid. The solid is collected by filtration, washed with cold water, and dried.
Step 3: Amidation to this compound
To a solution of 2-cyano-2-phenylbutanoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or DMF), a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and an activator like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) are added. The mixture is stirred at 0 °C for 30 minutes. Then, a solution of ammonia in a suitable solvent or aqueous ammonia is added, and the reaction is stirred at room temperature overnight. The reaction mixture is filtered to remove the urea byproduct, and the filtrate is washed successively with dilute acid, dilute base, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude this compound, which can be purified by recrystallization or column chromatography.
Experimental Workflow Diagram
Caption: General Synthetic Workflow for this compound.
Biological Activity and Potential Applications
While specific biological data for this compound is scarce, the class of α-substituted arylacetamides has been investigated for various pharmacological activities, most notably as anticonvulsant agents.
Several studies have explored the structure-activity relationships of α-acetamido-N-benzyl-α-phenylacetamide and its derivatives, demonstrating that modifications to the α-phenyl ring and the acetamide group can significantly impact anticonvulsant potency.[11] For instance, replacement of the α-phenyl group with electron-rich heteroaromatic moieties has been shown to enhance anticonvulsant activity in some cases.[11]
The mechanism of action for the anticonvulsant effects of this class of compounds is not fully elucidated but may involve modulation of ion channels or neurotransmitter systems. Some amide derivatives have been found to act as inhibitors of GABA-α-oxoglutarate aminotransferase (GABA-T) or activators of glutamate decarboxylase (GAD), leading to an increase in the inhibitory neurotransmitter GABA.
Quantitative Data for a Representative Analog
Due to the lack of specific data for this compound, the following table presents data for a representative and structurally related anticonvulsant compound, (R,S)-α-acetamido-N-benzyl-2-furanacetamide, to illustrate the type of quantitative data generated for this chemical class.[11]
| Compound | Test | Route of Administration | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (TD₅₀/ED₅₀) |
| (R,S)-α-acetamido-N-benzyl-2-furanacetamide | Maximal Electroshock Seizure (MES) | Intraperitoneal (i.p.) | 10.3 | >300 | >29.1 |
Signaling Pathways
Given the potential anticonvulsant activity of α-cyano-α-arylacetamides, a relevant signaling pathway to consider is the GABAergic synapse, which is a major target for many antiepileptic drugs. The diagram below illustrates the key components of a GABAergic synapse and potential points of intervention for a hypothetical anticonvulsant agent.
GABAergic Synapse Signaling Pathway
Caption: Hypothesized Mechanism of Action at a GABAergic Synapse.
Conclusion
While the specific compound "α-cyano-α-Ethylbenzeneacetamide," likely referring to this compound, is not extensively characterized in the scientific literature, its chemical class of α-cyano-α-arylacetamides holds significant interest, particularly in the field of medicinal chemistry. The synthesis of these compounds is achievable through established organic chemistry principles, and the broader class has demonstrated potential as anticonvulsant agents. Further research is warranted to fully elucidate the biological activities and therapeutic potential of this compound and its analogs. This guide provides a foundational overview for researchers interested in exploring this chemical space.
References
- 1. reelmind.ai [reelmind.ai]
- 2. Strecker_amino_acid_synthesis [chemeurope.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 9. synarchive.com [synarchive.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. Preparation and anticonvulsant activity of a series of functionalized alpha-aromatic and alpha-heteroaromatic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fundamental Chemistry of (RS)-2-Cyano-2-phenylbutyramide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(RS)-2-Cyano-2-phenylbutyramide, a nitrile amide derivative, holds potential interest in medicinal chemistry and drug development due to its structural features. This technical guide provides a comprehensive overview of its fundamental chemistry, including its synthesis, chemical properties, and spectroscopic characterization. While specific biological activity and detailed mechanistic studies on this particular molecule are not extensively documented in publicly available literature, this guide lays the foundational chemical knowledge necessary for its further investigation and development.
Chemical Properties and Data
A summary of the key chemical and physical properties of (RS)-2-Cyano-2-phenylbutyramide is presented in the table below.
| Property | Value | Reference |
| Chemical Name | (RS)-2-Cyano-2-phenylbutyramide | - |
| Synonyms | 2-Cyano-2-phenylbutanamide | - |
| CAS Number | 80544-75-8 | [1] |
| Molecular Formula | C₁₁H₁₂N₂O | [1] |
| Molecular Weight | 188.23 g/mol | [1] |
| Melting Point | 112-113 °C | [1] |
| Appearance | White to off-white crystalline solid | - |
| Solubility | Soluble in most organic solvents | - |
Synthesis
The synthesis of (RS)-2-Cyano-2-phenylbutyramide can be achieved through various established organic chemistry methodologies. A common and effective approach involves the reaction of a phenylacetonitrile derivative with an alkylating agent, followed by hydrolysis of the nitrile group to an amide.
Experimental Protocol: A Plausible Synthetic Route
Step 1: Alkylation of Phenylacetonitrile
-
To a solution of phenylacetonitrile in a suitable aprotic solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) at a reduced temperature (e.g., 0 °C or -78 °C) to generate the corresponding carbanion.
-
After stirring for a suitable period (e.g., 30-60 minutes), add ethyl bromide as the alkylating agent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-phenylbutyronitrile.
Step 2: Partial Hydrolysis to Amide
-
Dissolve the 2-phenylbutyronitrile obtained in the previous step in a suitable solvent such as tert-butanol.
-
Add a strong acid catalyst, for instance, concentrated sulfuric acid, to the solution.
-
Heat the reaction mixture at reflux for a specified duration, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash the organic layer with brine, and dry it over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure (RS)-2-Cyano-2-phenylbutyramide.
Synthesis Workflow
Caption: Plausible two-step synthesis of (RS)-2-Cyano-2-phenylbutyramide.
Spectroscopic Characterization
Detailed spectroscopic data is essential for the unambiguous identification and characterization of (RS)-2-Cyano-2-phenylbutyramide. Although specific spectra for this compound are not widely published, the expected spectral features are described below based on its chemical structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
Expected ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.3 - 7.5 | Multiplet | 5H | Aromatic protons |
| ~ 5.5 - 7.0 (broad) | Singlet | 2H | Amide (-NH₂) |
| ~ 2.0 - 2.2 | Quartet | 2H | Methylene (-CH₂) |
| ~ 0.9 - 1.1 | Triplet | 3H | Methyl (-CH₃) |
¹³C NMR Spectroscopy
The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule.
Expected ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 - 175 | Carbonyl carbon (C=O) |
| ~ 135 - 140 | Quaternary aromatic carbon |
| ~ 128 - 130 | Aromatic CH carbons |
| ~ 118 - 122 | Nitrile carbon (C≡N) |
| ~ 45 - 50 | Quaternary aliphatic carbon |
| ~ 30 - 35 | Methylene carbon (-CH₂) |
| ~ 10 - 15 | Methyl carbon (-CH₃) |
Infrared (IR) Spectroscopy
The infrared (IR) spectrum is useful for identifying the key functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400 - 3100 | Strong, Broad | N-H stretch (amide) |
| ~ 3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~ 3000 - 2850 | Medium | C-H stretch (aliphatic) |
| ~ 2260 - 2210 | Medium, Sharp | C≡N stretch (nitrile) |
| ~ 1680 - 1630 | Strong | C=O stretch (amide I band) |
| ~ 1600 - 1450 | Medium | C=C stretch (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrometry Data:
| m/z | Interpretation |
| 188 | Molecular ion [M]⁺ |
| 171 | Loss of NH₃ |
| 160 | Loss of C₂H₄ (ethylene) |
| 144 | Loss of CONH₂ |
| 116 | Loss of C₆H₅ (phenyl group) |
| 103 | Phenylacetonitrile fragment |
| 77 | Phenyl cation [C₆H₅]⁺ |
Mechanism of Action and Signaling Pathways
Currently, there is no specific information available in the public domain regarding the mechanism of action or any associated signaling pathways for (RS)-2-Cyano-2-phenylbutyramide. The presence of the cyano and amide functional groups, along with the phenyl ring, suggests potential interactions with various biological targets. Further research, including in vitro and in vivo studies, is required to elucidate its pharmacological profile.
Logical Relationship for Future Investigation
Caption: Proposed workflow for investigating the biological activity of the compound.
Conclusion
This technical guide has summarized the fundamental chemistry of (RS)-2-Cyano-2-phenylbutyramide, providing essential data for researchers and drug development professionals. While a detailed experimental protocol for its synthesis and specific spectroscopic data are not widely reported, this document offers a strong foundation based on established chemical principles and data from analogous compounds. The lack of information on its biological activity underscores the need for further investigation to explore its potential as a pharmacologically active agent. The proposed experimental workflow provides a roadmap for future studies aimed at elucidating its mechanism of action and potential therapeutic applications.
References
2-Cyano-2-phenylbutanamide physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Cyano-2-phenylbutanamide, a compound of interest in synthetic and medicinal chemistry. This document consolidates available data on its identity, physicochemical characteristics, and spectral properties. While experimental data for this specific molecule is limited in publicly accessible literature, this guide also furnishes predicted properties and outlines detailed experimental protocols for its synthesis and characterization based on established chemical principles and data from analogous compounds. This information is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
This compound, also known by its synonyms (RS)-2-Cyano-2-phenylbutyramide and a-cyano-a-Ethylbenzeneacetamide, is a small molecule featuring a nitrile, an amide, and a phenyl group attached to a quaternary carbon. This unique structural arrangement suggests potential for diverse chemical reactivity and biological activity. The presence of both a hydrogen bond donor (amide) and acceptor (nitrile, amide carbonyl) alongside a hydrophobic phenyl ring imparts a distinct physicochemical profile that is relevant for its interaction with biological targets. This guide aims to provide a thorough compilation of its known properties and predictive insights to facilitate further research and application.
Physicochemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Source/Method |
| IUPAC Name | This compound | |
| CAS Number | 80544-75-8 | [1][2] |
| Molecular Formula | C₁₁H₁₂N₂O | [1] |
| Molecular Weight | 188.23 g/mol | [3] |
| Melting Point | 112-113 °C | [3] |
| Boiling Point (Predicted) | 362.2 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.128 g/cm³ | [1] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. | [3] |
Synthesis
Proposed Synthetic Pathway: Hydrolysis of 2-Cyano-2-phenylbutanenitrile
The synthesis can be envisioned as a two-step process starting from phenylacetonitrile, as illustrated in the workflow diagram below. The first step involves the alkylation of phenylacetonitrile with ethyl bromide to introduce the ethyl group, followed by a controlled partial hydrolysis of the resulting nitrile to the desired amide.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2-Cyano-2-phenylbutanenitrile
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of phenylacetonitrile (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the mixture back to 0 °C and add ethyl bromide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 2-cyano-2-phenylbutanenitrile.
Step 2: Synthesis of this compound
-
Dissolve 2-cyano-2-phenylbutanenitrile (1.0 equivalent) in ethanol (EtOH).
-
Add an aqueous solution of sodium hydroxide (NaOH, e.g., 1 M) and hydrogen peroxide (H₂O₂, 30% aqueous solution, 3-5 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the starting material is consumed, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Spectral Data (Predicted)
Direct experimental spectra for this compound are not widely published. The following are predicted spectral characteristics based on the structure of the molecule and data from analogous compounds.
¹H NMR Spectroscopy
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (ethyl) | ~ 0.9 - 1.1 | Triplet | 3H |
| -CH₂- (ethyl) | ~ 2.0 - 2.4 | Quartet | 2H |
| -NH₂ (amide) | ~ 5.5 - 7.5 (broad) | Singlet | 2H |
| Aromatic-H | ~ 7.3 - 7.6 | Multiplet | 5H |
¹³C NMR Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -C H₃ (ethyl) | ~ 10 - 15 |
| -C H₂- (ethyl) | ~ 30 - 35 |
| Quaternary Carbon | ~ 50 - 55 |
| C ≡N (nitrile) | ~ 118 - 122 |
| Aromatic C -H | ~ 125 - 130 |
| Aromatic ipso-C | ~ 135 - 140 |
| C =O (amide) | ~ 170 - 175 |
IR Spectroscopy
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| N-H Stretch (amide) | 3400 - 3200 | Strong, broad (two bands for primary amide) |
| C-H Stretch (aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (aliphatic) | 3000 - 2850 | Medium |
| C≡N Stretch (nitrile) | 2260 - 2210 | Medium to weak |
| C=O Stretch (amide I) | ~ 1680 - 1630 | Strong |
| N-H Bend (amide II) | ~ 1650 - 1580 | Medium |
| C-C Stretch (in-ring) | 1600 - 1450 | Medium to weak |
Mass Spectrometry
The fragmentation pattern in mass spectrometry is a key identifier for a molecule. The following diagram illustrates the predicted fragmentation of this compound under electron ionization (EI).
Caption: Predicted major fragmentation pathways for this compound.
Reactivity and Stability
-
Hydrolysis: The amide and nitrile functionalities are susceptible to hydrolysis under acidic or basic conditions. Vigorous hydrolysis will lead to the formation of 2-phenylbutanoic acid.
-
Reduction: The nitrile group can be reduced to a primary amine, and the amide can be reduced to an amine, typically using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Stability: The compound is expected to be stable under standard laboratory conditions. However, prolonged exposure to strong acids, bases, or high temperatures may lead to degradation.
Potential Biological Activity and Applications
While there is no specific literature on the biological activity of this compound, related phenylacetamide and cyano-containing compounds have shown a range of pharmacological activities.
-
Neurological Effects: Phenylacetamide derivatives are known to exhibit neuroprotective and antidepressant effects. Some studies suggest that these compounds can modulate neuronal function and may have therapeutic potential in neurodegenerative diseases[4][5]. The phenylacetamide core in this compound makes it a candidate for investigation in this area.
-
Enzyme Inhibition: The cyanoacrylamide moiety is a known pharmacophore that can act as a covalent inhibitor of enzymes, particularly kinases[6]. Although this compound is not a cyanoacrylamide, the presence of the cyano and amide groups suggests potential for targeted interactions with enzyme active sites.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a molecule with neuroprotective properties, a potential area of investigation for this compound and its analogs.
Caption: A potential signaling pathway for neuroprotection.
Conclusion
This compound is a molecule with a combination of functional groups that suggest interesting chemical and potential biological properties. This technical guide has provided a summary of its known physical and chemical characteristics, along with proposed methods for its synthesis and detailed predictions of its spectral data. The information presented here is intended to serve as a foundational resource for researchers and drug development professionals, enabling further exploration of this compound's potential in various scientific and therapeutic applications. Further experimental validation of the predicted properties and biological activities is warranted to fully elucidate the profile of this compound.
References
- 1. This compound 80544-75-8, Information for this compound 80544-75-8, Suppliers of this compound 80544-75-8 [chemnet.com]
- 2. anaxlab.com [anaxlab.com]
- 3. RAC this compound CAS#: 80544-75-8 [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. web.pdx.edu [web.pdx.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
Characterization of Primidone Impurity D: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of Primidone Impurity D, a known related substance of the anticonvulsant drug Primidone. Primidone is a widely used medication for the management of seizure disorders, and controlling its impurity profile is crucial for ensuring its safety and efficacy.[1] This document outlines the identity of Primidone Impurity D and presents detailed, illustrative experimental protocols for its analysis and characterization using modern analytical techniques.
Identity and Physicochemical Properties
Primidone Impurity D is chemically identified as (2RS)-2-cyano-2-phenylbutanamide.[2][3][4][5] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | (2RS)-2-cyano-2-phenylbutanamide | [2][3][4][5] |
| Synonyms | 2-Cyano-2-phenylbutyramide | [3][5] |
| CAS Number | 80544-75-8 | [2][3][4][5] |
| Molecular Formula | C₁₁H₁₂N₂O | [2][3][4][5] |
| Molecular Weight | 188.23 g/mol | [2] |
| Appearance | White Solid | [5] |
| Storage | 2-8°C Refrigerator | [5] |
Hypothetical Formation Pathway
The precise formation pathway of Primidone Impurity D during the synthesis of Primidone is not extensively detailed in publicly available literature. However, based on the known synthetic routes of Primidone, which often start from derivatives of phenylmalonic acid, a hypothetical pathway can be proposed. Primidone is typically synthesized from diethyl phenylethylmalonate.[6] Impurity D, being a cyano-butanamide derivative, could potentially arise from an incomplete or alternative reaction pathway involving a related starting material or intermediate.
A plausible route could involve the reaction of a cyano-containing precursor that fails to undergo the complete cyclization to the pyrimidinedione ring of Primidone. The following diagram illustrates a hypothetical formation pathway.
Caption: Hypothetical formation pathway of Primidone Impurity D.
Analytical Characterization Protocols
The characterization of pharmaceutical impurities is essential for regulatory submissions and quality control.[1] Commercially available reference standards for Primidone Impurity D are typically supplied with a Certificate of Analysis (CoA) that includes data from High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The following sections provide detailed, illustrative protocols for these analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for the separation and quantification of Primidone and its impurities. While a specific validated method for Primidone Impurity D is not publicly available, a general method for Primidone can be adapted and validated for this purpose.[7]
Illustrative HPLC Method:
| Parameter | Specification |
| Column | ODS C18 (4.6 x 250mm, 5µm) |
| Mobile Phase | Methanol: Ammonium acetate buffer (pH 3.5) (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 225 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Run Time | 50 minutes |
Method Validation Parameters (as per ICH guidelines):
-
Specificity: The ability to assess the analyte in the presence of other components.
-
Linearity: Should be established across a range of concentrations (e.g., LOQ to 150% of the specification limit).
-
Precision (Repeatability and Intermediate Precision): Expressed as the relative standard deviation (RSD) of a series of measurements.
-
Accuracy: Determined by the recovery of spiked impurity in the drug substance matrix.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of impurities. A ¹H NMR spectrum provides information on the number and types of protons, while a ¹³C NMR spectrum provides information on the carbon skeleton.
Illustrative NMR Protocol:
| Parameter | Specification |
| Instrument | 500 MHz NMR Spectrometer |
| Solvent | Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆) |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm |
| ¹H NMR Parameters | |
| Pulse Program | zg30 |
| Number of Scans | 16 |
| Relaxation Delay | 1.0 s |
| ¹³C NMR Parameters | |
| Pulse Program | zgpg30 |
| Number of Scans | 1024 |
| Relaxation Delay | 2.0 s |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for its identification. Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) is a common technique for impurity characterization.
Illustrative MS Protocol:
| Parameter | Specification |
| Instrument | Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Collision Energy (for MS/MS) | Ramped from 10 to 40 eV |
| Mass Range | 50 - 500 m/z |
Workflow for Impurity Characterization
The overall process for the characterization of a pharmaceutical impurity like Primidone Impurity D involves several stages, from initial detection to final structural confirmation. The following diagram illustrates a typical workflow.
Caption: A typical workflow for the characterization of a pharmaceutical impurity.
Toxicological Assessment
A comprehensive literature search did not yield specific toxicological studies for Primidone Impurity D ((2RS)-2-cyano-2-phenylbutanamide). In the absence of such data, the potential toxicity of an impurity is often assessed based on its structure and relationship to the active pharmaceutical ingredient (API) or other known compounds. Given its cyano group, a general assessment of the potential for cytotoxicity or other adverse effects would be warranted, especially if the impurity is present at levels exceeding the qualification threshold defined by regulatory bodies like the ICH.
Conclusion
References
2-Cyano-2-phenylbutanamide literature review
An In-depth Technical Guide to 2-Cyano-2-phenylbutanamide
Disclaimer: Scientific literature providing specific experimental data for this compound is limited. Therefore, this guide synthesizes the available information for the target compound and supplements it with established knowledge and protocols for structurally related compounds, such as other α-cyanophenylacetamides and cyanoacrylamide derivatives, to provide a comprehensive technical overview for researchers, scientists, and drug development professionals.
Introduction
This compound, also known by its CAS Number 80544-75-8, is a small organic molecule belonging to the class of α-cyanophenylacetamides. While this specific compound is not extensively studied in publicly available literature, its structural motifs—a nitrile group and an amide group attached to the same quaternary carbon, which also bears a phenyl and an ethyl group—suggest potential for biological activity. The cyanoacetamide core is present in a variety of compounds investigated for therapeutic properties. This guide aims to provide a thorough review of the known characteristics of this compound and to present a framework for its synthesis, characterization, and biological evaluation based on established methodologies for analogous compounds.
Chemical and Physical Properties
The fundamental physicochemical properties of this compound are summarized below. These have been aggregated from chemical supplier databases and computational predictions.
| Property | Value | Source |
| CAS Number | 80544-75-8 | [1][2] |
| Molecular Formula | C₁₁H₁₂N₂O | [1][2][3] |
| Molecular Weight | 188.23 g/mol | [2] |
| IUPAC Name | This compound | |
| Synonyms | (RS)-2-Cyano-2-phenylbutyramide, a-cyano-a-Ethylbenzeneacetamide | [1] |
| Melting Point | 112-113°C | [2] |
| Boiling Point | 362.2°C at 760 mmHg (Predicted) | [1] |
| Density | 1.128 g/cm³ (Predicted) | [1] |
| SMILES | CCC(C1=CC=CC=C1)(C#N)C(N)=O | [2] |
| InChI | InChI=1S/C11H12N2O/c1-2-11(8-12,10(13)14)9-6-4-3-5-7-9/h3-7H,2H2,1H3,(H2,13,14) | [3] |
Synthesis and Characterization
While a specific, peer-reviewed synthesis of this compound has not been widely published, a plausible and efficient route can be designed based on well-established organic chemistry reactions, such as the Strecker synthesis of α-aminonitriles.
Proposed Synthetic Pathway
A potential two-step synthesis could involve the formation of an α-aminonitrile from a ketone, followed by hydrolysis of the nitrile to an amide and subsequent cyanation. A more direct approach, though potentially lower yielding, would be the direct cyanation of 2-phenylbutanamide. A plausible synthetic workflow is outlined below.
Caption: Proposed Synthetic Workflow for this compound.
Experimental Protocol: Strecker Synthesis of the Precursor
This protocol describes the synthesis of the α-aminonitrile precursor, 2-amino-2-phenylbutanenitrile, from butyrophenone.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve butyrophenone in a suitable solvent such as methanol or ethanol.
-
Addition of Reagents: To this solution, add an aqueous solution of ammonium chloride (NH₄Cl) followed by an aqueous solution of potassium cyanide (KCN). Caution: KCN is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude α-aminonitrile.
-
Purification: The crude product can be purified by column chromatography on silica gel.
The subsequent partial hydrolysis of the aminonitrile to the target amide would require carefully controlled conditions to avoid complete hydrolysis to the carboxylic acid.
Spectroscopic Characterization
The identity and purity of synthesized this compound would be confirmed using standard spectroscopic techniques. The expected data is summarized in the table below.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (phenyl group): Multiplet around 7.2-7.5 ppm. - Amide protons (-CONH₂): Two broad singlets between 5.5-8.0 ppm. - Ethyl group (-CH₂CH₃): A quartet around 2.0-2.5 ppm and a triplet around 0.9-1.2 ppm. |
| ¹³C NMR | - Aromatic carbons: Peaks in the 125-140 ppm range. - Carbonyl carbon (-C=O): Peak around 170-175 ppm. - Nitrile carbon (-C≡N): Peak around 115-125 ppm. - Quaternary carbon: Peak around 50-60 ppm. - Ethyl group carbons: Peaks in the 10-30 ppm range. |
| IR Spectroscopy | - N-H stretch (amide): Two bands in the 3200-3400 cm⁻¹ region. - C≡N stretch (nitrile): A sharp peak around 2220-2260 cm⁻¹. - C=O stretch (amide): A strong peak around 1650-1690 cm⁻¹. - C-H stretch (aromatic and aliphatic): Peaks in the 2850-3100 cm⁻¹ region. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 188.10. - Characteristic fragmentation pattern corresponding to the loss of the amide, cyano, and ethyl groups.[3] |
Potential Biological Activities and Signaling Pathways
While there is no specific biological data for this compound, the broader class of 2-cyanoacrylamide derivatives has shown promise as inhibitors of various enzymes and signaling pathways.[4] These compounds are known to possess anti-inflammatory and anti-cancer properties.[4] A key mechanism for such activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a critical regulator of inflammatory responses and cell survival.[2][5]
Caption: Simplified NF-κB Signaling Pathway and Potential Point of Inhibition.
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound, a series of in vitro assays can be performed. The following are generalized protocols that can be adapted for this purpose.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the effect of the compound on cell viability.[1][6][7]
-
Cell Seeding: Plate a human cancer cell line (e.g., HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Treat the cells with the various concentrations of the compound and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control and plot the data to determine the half-maximal inhibitory concentration (IC₅₀).
Caption: General Workflow for a Cell-Based Cytotoxicity Assay.
Protocol 2: General Enzyme Inhibition Assay (Spectrophotometric)
This protocol provides a general framework for determining the inhibitory effect of the compound on a purified enzyme.[8][9][10]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the compound in the appropriate assay buffer.
-
Prepare the enzyme and substrate solutions in the assay buffer at their optimal concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Assay buffer and DMSO.
-
Control wells (100% enzyme activity): Enzyme solution and DMSO.
-
Test wells: Enzyme solution and the desired concentrations of the test compound.
-
-
Pre-incubation: Pre-incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow the compound to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Measurement: Immediately measure the change in absorbance at a specific wavelength over a set period using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Conclusion
This compound is a chemical entity with limited specific data in the scientific literature. However, its structural similarity to other biologically active cyanoacetamides suggests that it may hold potential as a subject for further investigation in drug discovery, particularly in the areas of anti-inflammatory and anti-cancer research. This guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation based on established and reliable methodologies. Further research is warranted to elucidate the specific properties and potential therapeutic applications of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small Molecule NF-κB Pathway Inhibitors in Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to Cyano-Containing Organic Compounds
This guide provides a comprehensive overview of cyano-containing organic compounds, commonly known as nitriles. It covers their fundamental properties, synthesis, reactivity, and critical role in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the utility of this versatile functional group.
Introduction to Cyano-Containing Organic Compounds
Nitriles are a class of organic compounds characterized by the presence of a carbon-nitrogen triple bond (—C≡N), referred to as the cyano or nitrile group.[1][2] This functional group is linear and imparts unique electronic properties to the molecule, with the electronegative nitrogen atom creating a significant dipole moment and rendering the carbon atom electrophilic.[3][4] These characteristics make nitriles valuable intermediates in organic synthesis, as they can be readily converted into a variety of other functional groups, including amines, carboxylic acids, amides, aldehydes, and ketones.[4][5][6]
The nitrile group is a key pharmacophore in numerous pharmaceutical agents.[7][8] Over 60 small molecule drugs containing a cyano group have been approved, highlighting its importance in medicinal chemistry.[9] The incorporation of a nitrile can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and overcome drug resistance.[8][10]
Structure, Classification, and Nomenclature
The general structure of a nitrile consists of an organic residue (R) attached to a cyano group (R-C≡N). They can be classified based on the nature of the R group, such as aliphatic, aromatic, or heterocyclic nitriles.
The nomenclature of nitriles follows the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC). They are typically named by adding the suffix "-nitrile" to the name of the parent alkane that includes the carbon of the cyano group.[1][11] For example, CH₃CN is ethanenitrile (commonly known as acetonitrile). Alternatively, they can be named as alkyl cyanides; for instance, CH₃CN is also known as methyl cyanide.[1] When a higher priority functional group is present, the prefix "cyano-" is used.[12][13]
Synthesis of Cyano-Containing Organic Compounds
Nitriles can be synthesized through various methods, each with its own advantages and substrate scope. Key synthetic routes are summarized below.
Nucleophilic Substitution Reactions
One of the most common methods for synthesizing nitriles is the nucleophilic substitution of alkyl halides with cyanide salts, such as sodium or potassium cyanide.[14][15] This SN2 reaction is effective for primary and secondary alkyl halides and is a useful method for extending a carbon chain by one carbon.[14][16]
Dehydration of Amides
Primary amides can be dehydrated to form nitriles using various dehydrating agents, including phosphorus(V) oxide (P₄O₁₀), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃).[14][15][17][18]
From Aldehydes and Ketones
Aldehydes and ketones react with hydrogen cyanide to form cyanohydrins (α-hydroxynitriles).[14][18] This reaction is typically carried out using a mixture of sodium or potassium cyanide and an acid.[14][18]
Sandmeyer Reaction
Aromatic nitriles can be prepared from aryl amines via the Sandmeyer reaction, which involves the diazotization of the amine followed by treatment with a copper(I) cyanide salt.[17][19]
Ammoxidation
Industrially, ammoxidation is a significant process for the synthesis of nitriles. This involves the reaction of an alkene with ammonia and oxygen at high temperatures in the presence of a catalyst.[11]
Chemical Reactivity of Nitriles
The cyano group's unique electronic structure allows it to participate in a wide range of chemical transformations.
Hydrolysis
Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids.[6][20] This reaction proceeds through an amide intermediate.[6][21]
Reduction
Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[3][6][20][21] The use of a milder reducing agent, such as diisobutylaluminium hydride (DIBAL-H), can lead to the formation of aldehydes.[20]
Reactions with Organometallic Reagents
Grignard reagents and organolithium compounds add to the electrophilic carbon of the nitrile to form an imine anion intermediate, which upon hydrolysis yields a ketone.[6][20][21][22]
Cycloaddition Reactions
Nitriles can participate in cycloaddition reactions, such as the [2+2+2] cycloaddition with alkynes and the [3+2] cycloaddition with azides, to form various carbo- and heterocyclic compounds.[5]
Role in Medicinal Chemistry and Drug Development
The nitrile group is a valuable functional group in drug design due to its unique properties. It is a small, linear group that can often be accommodated in enzyme binding pockets.[10] It can act as a bioisostere for carbonyl, hydroxyl, and halogen groups, often serving as a hydrogen bond acceptor.[10][23]
Nitrile-Containing Pharmaceuticals
Over 30 nitrile-containing drugs have been approved by the FDA for a wide range of therapeutic areas.[8][10] These drugs target various diseases, including cancer, diabetes, and viral infections.[7][9] The table below summarizes some prominent examples.
| Drug Name | Therapeutic Area | Target/Mechanism of Action |
| Letrozole | Breast Cancer | Aromatase inhibitor |
| Vildagliptin | Type 2 Diabetes | Dipeptidyl peptidase-4 (DPP-4) inhibitor |
| Citalopram | Depression | Selective serotonin reuptake inhibitor (SSRI) |
| Rilpivirine | HIV/AIDS | Non-nucleoside reverse transcriptase inhibitor |
| Anastrazole | Breast Cancer | Aromatase inhibitor |
| Verapamil | Hypertension | Calcium channel blocker |
This table is a summary of information from multiple sources.[23]
Nitriles as Covalent Inhibitors
The cyano group can also function as an electrophilic "warhead" to form covalent bonds with nucleophilic residues in target proteins, leading to irreversible inhibition.[9][24] This strategy has been successfully employed in the development of drugs for diabetes and COVID-19.[9]
Experimental Protocols
General Protocol for Nitrile Synthesis via SN2 Reaction
-
Reaction Setup : A solution of an alkyl halide in a suitable solvent (e.g., ethanol, DMSO) is prepared in a round-bottom flask equipped with a reflux condenser.[14]
-
Addition of Cyanide : A solution of sodium or potassium cyanide in the same solvent is added to the flask.[14]
-
Reaction Conditions : The mixture is heated under reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[14]
-
Work-up : After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification : The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated. The crude product is then purified by distillation or column chromatography.
General Protocol for Characterization of Nitriles
-
Infrared (IR) Spectroscopy : The presence of the nitrile group is confirmed by a characteristic sharp absorption band in the IR spectrum in the region of 2200-2260 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the overall structure of the molecule. The carbon of the cyano group typically appears in the ¹³C NMR spectrum in the range of 115-125 ppm.
-
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized nitrile.
-
Elemental Analysis : Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which can be used to confirm the empirical formula.
Signaling Pathways Involving Cyano-Containing Compounds
Metabolism of Cyanogenic Glycosides
Cyanogenic glycosides are naturally occurring plant compounds that can release hydrogen cyanide upon enzymatic hydrolysis.[25][26] This process, known as cyanogenesis, serves as a defense mechanism against herbivores.[27][28] The metabolic pathway involves the following steps:
Caption: Metabolic pathway of cyanogenic glycosides.
Upon tissue damage, the cyanogenic glycoside is brought into contact with a β-glucosidase, which cleaves the sugar moiety to produce an unstable cyanohydrin.[25][26] This intermediate then rapidly decomposes, either spontaneously or catalyzed by an α-hydroxynitrile lyase, to release toxic hydrogen cyanide and an aldehyde or ketone.[25][28] The released cyanide is then detoxified in the body by the enzyme rhodanese to the less toxic thiocyanate, which is excreted in the urine.[25]
Recent research also suggests the existence of a recycling pathway for cyanogenic glycosides within plants, allowing for the recovery of reduced nitrogen and carbon for primary metabolism without the release of free hydrogen cyanide.[27][29]
Caption: General experimental workflow for nitrile synthesis.
Conclusion
Cyano-containing organic compounds are a fundamentally important class of molecules in both organic synthesis and medicinal chemistry. Their unique reactivity allows for their conversion into a wide array of other functional groups, making them versatile building blocks. In drug discovery, the nitrile group serves as a critical pharmacophore that can significantly enhance the therapeutic properties of a molecule. A thorough understanding of the synthesis, reactivity, and biological roles of nitriles is therefore essential for researchers and professionals in these fields.
References
- 1. Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. [allen.in]
- 2. fiveable.me [fiveable.me]
- 3. fiveable.me [fiveable.me]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies [ouci.dntb.gov.ua]
- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitrile - Wikipedia [en.wikipedia.org]
- 12. Nitriles [www3.chem.ucalgary.ca]
- 13. aakash.ac.in [aakash.ac.in]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 16. Nitriles | Research Starters | EBSCO Research [ebsco.com]
- 17. Nitrile Synthesis: Methods and Applications | Algor Cards [cards.algoreducation.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Synthesis of Nitrile [en.highfine.com]
- 20. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. youtube.com [youtube.com]
- 23. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. 763. Cyanogenic glycosides (WHO Food Additives Series 30) [inchem.org]
- 26. Plant cyanogenic glycosides: from structure to properties and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 27. portlandpress.com [portlandpress.com]
- 28. researchgate.net [researchgate.net]
- 29. A recycling pathway for cyanogenic glycosides evidenced by the comparative metabolic profiling in three cyanogenic plant species - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Cyano-2-phenylbutanamide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of 2-Cyano-2-phenylbutanamide. This compound is of interest to the pharmaceutical industry, notably as a known process impurity and synthetic intermediate related to the anticonvulsant drug Primidone.[1][2][3][4][5] The synthesis is presented as a two-step process commencing with the alkylation of phenylacetonitrile to form 2-phenylbutyronitrile, followed by a controlled partial hydrolysis to yield the target amide. Methodologies for the critical hydrolysis step are discussed, providing researchers with several viable routes to achieve the desired transformation. All quantitative data is summarized for clarity, and the overall workflow is illustrated.
Introduction
This compound (CAS 80544-75-8) is a key chemical intermediate. Its relevance in pharmaceutical sciences is highlighted by its classification as "Primidone EP Impurity D," a designated impurity in the European Pharmacopoeia monograph for the antiepileptic drug Primidone.[1][2][3][4][5] The controlled synthesis and characterization of such impurities are critical for drug development, enabling accurate analytical method validation, impurity profiling, and toxicological assessments to ensure the safety and efficacy of the final drug product.
The synthesis protocol detailed herein follows a logical and efficient two-step pathway. The first step involves the formation of the carbon skeleton via a phase-transfer catalyzed C-alkylation of phenylacetonitrile. The second, more nuanced step, focuses on the selective partial hydrolysis of the nitrile functional group to a primary amide, a transformation that requires careful control to prevent over-hydrolysis to the corresponding carboxylic acid.
Reaction Scheme
References
Application Notes and Protocols: 2-Cyano-2-phenylbutanamide as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-cyano-2-phenylbutanamide, a valuable intermediate in the synthesis of diverse heterocyclic compounds and potentially bioactive molecules. This document details its synthesis, key reactions, and protocols, offering a practical guide for its utilization in research and development.
Introduction
This compound belongs to the class of α-cyano-α-arylalkanamides, which are recognized for their utility as building blocks in organic synthesis. The presence of a nitrile group, an amide, and a quaternary carbon bearing a phenyl group makes this compound a highly functionalized and reactive intermediate. Its structure allows for a variety of chemical transformations, leading to the formation of complex molecular architectures, particularly heterocyclic systems that are prevalent in medicinal chemistry.
The structural motif of phenylbutanamide is found in compounds with potential therapeutic applications, including anticonvulsant agents.[1][2] Therefore, this compound serves as a key starting material for the synthesis of novel drug candidates.
Synthesis of this compound
The synthesis of this compound can be achieved through the Strecker synthesis, a well-established method for the preparation of α-aminonitriles, which can be subsequently hydrolyzed. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway for this compound via a Strecker-type reaction.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the Strecker synthesis of related α-cyano compounds.[3]
Materials:
-
Propiophenone
-
Sodium Cyanide (NaCN)
-
Ammonium Chloride (NH₄Cl)
-
Methanol (MeOH)
-
Water (H₂O)
-
Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of the α-aminonitrile intermediate:
-
In a well-ventilated fume hood, dissolve sodium cyanide (1.1 eq) and ammonium chloride (1.2 eq) in water in a round-bottom flask equipped with a magnetic stirrer.
-
Add methanol to this solution, followed by the dropwise addition of propiophenone (1.0 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, extract the aqueous mixture with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude α-amino-α-phenylbutyronitrile.
-
-
Controlled hydrolysis to this compound:
-
To the crude α-amino-α-phenylbutyronitrile, add a mixture of concentrated sulfuric acid and water (e.g., 85% H₂SO₄) at 0 °C.
-
Stir the mixture at a controlled temperature (e.g., 50-60 °C) for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC to avoid over-hydrolysis to the carboxylic acid.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 60-75% (overall) |
| Melting Point | 112-113 °C |
| Appearance | White to off-white solid |
Applications in Heterocyclic Synthesis
This compound is an excellent precursor for the synthesis of various nitrogen-containing heterocycles, such as pyridones and pyrimidines. The active methylene group adjacent to the cyano group, along with the amide functionality, provides the necessary reactivity for cyclization reactions.
Synthesis of Substituted Pyridones
Substituted pyridones are important scaffolds in medicinal chemistry with a wide range of biological activities. This compound can be utilized in the synthesis of pyridone derivatives through reactions with 1,3-dicarbonyl compounds or their equivalents.
Experimental Workflow: Pyridone Synthesis
Caption: General workflow for the synthesis of pyridone derivatives from this compound.
Representative Protocol: Synthesis of a 4,6-Disubstituted-3-cyano-2-pyridone Derivative
This protocol is adapted from general methods for pyridone synthesis.[4][5][6]
Materials:
-
This compound
-
Acetylacetone
-
Ethanol
-
Piperidine (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) and acetylacetone (1.1 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid product by filtration. If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Expected Product Data (Representative):
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to the phenyl, ethyl, and methyl groups, and the pyridone ring protons. |
| IR (cm⁻¹) | Absorption bands for C≡N (nitrile), C=O (amide/pyridone), and N-H stretching. |
| Mass Spec. | Molecular ion peak corresponding to the expected product. |
| Yield | 65-80% |
Synthesis of Substituted Pyrimidines
Pyrimidines are fundamental components of nucleic acids and are present in numerous pharmaceuticals. This compound can serve as a three-carbon component for condensation with amidines, ureas, or thioureas to form the pyrimidine ring.[7][8][9][10]
Reaction Scheme: Pyrimidine Synthesis
Caption: Cyclocondensation reaction to form pyrimidine derivatives.
Representative Protocol: Synthesis of a 2-Amino-pyrimidine Derivative
This protocol is based on established methods for pyrimidine synthesis.[7]
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add guanidine hydrochloride (1.1 eq) to the sodium ethoxide solution and stir for 30 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 8-16 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Add water to the residue and collect the precipitated solid by filtration.
-
Wash the solid with water and dry. Purify by recrystallization if necessary.
Expected Product Data (Representative):
| Analysis | Expected Result |
| ¹H NMR | Signals for the phenyl and ethyl groups, and the pyrimidine ring protons, as well as a broad singlet for the amino group. |
| IR (cm⁻¹) | Bands for N-H (amine and amide), C=N, and aromatic C-H stretching. |
| Mass Spec. | Molecular ion peak corresponding to the expected product. |
| Yield | 50-70% |
Potential in Drug Discovery
Derivatives of N-phenylbutanamide have been investigated as potential anticonvulsant agents, targeting ion channels such as KCNQ potassium channels.[1] The this compound core provides a template for the synthesis of a library of compounds for screening in various biological assays. The introduction of different substituents on the phenyl ring or modification of the amide functionality can lead to the discovery of novel therapeutic agents.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its rich functionality allows for the construction of a wide array of heterocyclic compounds, including pyridones and pyrimidines, which are of significant interest in medicinal chemistry and drug development. The protocols provided herein, based on established chemical principles, offer a foundation for the synthesis and application of this promising building block in the pursuit of novel chemical entities.
References
- 1. Design, synthesis and evaluation of novel N-phenylbutanamide derivatives as KCNQ openers for the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bu.edu.eg [bu.edu.eg]
- 8. researchgate.net [researchgate.net]
- 9. Pyrimidine synthesis [organic-chemistry.org]
- 10. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Cyano-2-phenylbutanamide Derivatives in Medicinal Chemistry
Introduction
While specific medicinal chemistry applications of 2-Cyano-2-phenylbutanamide are not extensively documented in scientific literature, the broader classes of 2-cyano-N-substituted acetamides and 2-cyanoacrylamides are of significant interest to researchers in drug discovery and development. These scaffolds are recognized for their synthetic versatility and are key components in a variety of biologically active molecules. This document focuses on the applications of these structurally related derivatives, particularly in the development of novel anticancer agents. The following application notes and protocols provide an overview of their therapeutic potential, quantitative biological data, and detailed experimental methodologies.
Application Note 1: 2-Cyanoacrylamide Derivatives as Potent Inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) for Cancer Therapy
Background
Transforming growth factor-β-activated kinase 1 (TAK1), also known as MAP3K7, is a critical serine/threonine kinase that plays a central role in regulating cellular processes such as inflammation, immunity, and cell survival. TAK1 is a key signaling node that integrates signals from various stimuli, including proinflammatory cytokines like TNF-α and IL-1, to activate downstream pathways such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] Dysregulation of TAK1 signaling is implicated in the pathogenesis of numerous inflammatory diseases and cancers, making it an attractive therapeutic target.
Derivatives of 2-cyanoacrylamide have been identified as potent inhibitors of TAK1. These compounds often act as reversible covalent inhibitors, offering a potential advantage over irreversible inhibitors by minimizing off-target effects.[1]
Quantitative Data
The following table summarizes the in vitro inhibitory activity of a representative 2-cyanoacrylamide derivative against TAK1.
| Compound ID | Chemical Structure | Target | IC50 (nM) |
| 13h | (E)-N-((R)-1-(6-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-(6-methylpyridin-2-yl)acrylamide | TAK1 | 27 |
Data sourced from Kang et al., 2020.[1]
Signaling Pathway
The diagram below illustrates the central role of TAK1 in mediating inflammatory signaling pathways that are often constitutively active in cancer cells. Inhibition of TAK1 by 2-cyanoacrylamide derivatives can block the activation of NF-κB and MAPK pathways, leading to reduced cell survival and proliferation.
Application Note 2: Antiproliferative Activity of N-Hetaryl-2-cyanoacetamide Derivatives
Background
N-hetaryl-2-cyanoacetamide derivatives represent a versatile class of compounds that have demonstrated significant antiproliferative activity against a range of human cancer cell lines. The core structure, featuring a cyanoacetamide moiety linked to a heterocyclic ring system, serves as a valuable scaffold for the development of novel cytotoxic agents. These compounds can induce apoptosis and inhibit key processes involved in tumor progression, such as metastasis and angiogenesis.[2][3]
Quantitative Data
The following table presents the 50% growth inhibition (GI50) values for a series of heterocyclic compounds derived from a common 2-cyanoacetamide precursor, evaluated against three human cancer cell lines.
| Compound ID | Cancer Cell Line | GI50 (µM) |
| Precursor 2 | MCF-7 (Breast) | >100 |
| NCI-H460 (Lung) | >100 | |
| SF-268 (CNS) | >100 | |
| Derivative 4 | MCF-7 (Breast) | 4.1 |
| NCI-H460 (Lung) | 3.9 | |
| SF-268 (CNS) | 6.2 | |
| Derivative 10a | MCF-7 (Breast) | 2.5 |
| NCI-H460 (Lung) | 3.1 | |
| SF-268 (CNS) | 4.5 | |
| Derivative 11 | MCF-7 (Breast) | 5.2 |
| NCI-H460 (Lung) | 6.8 | |
| SF-268 (CNS) | 7.3 | |
| Doxorubicin | MCF-7 (Breast) | 0.04 |
| NCI-H460 (Lung) | 0.03 | |
| SF-268 (CNS) | 0.06 |
Data is representative and compiled from studies on N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide derivatives.
Experimental Workflow
The diagram below outlines a general workflow for the synthesis and in vitro evaluation of 2-cyanoacetamide derivatives for anticancer activity.
Experimental Protocols
Protocol 1: Synthesis of 2-Cyano-N-substituted-acetamide Derivatives
This protocol describes a general method for the synthesis of 2-cyano-N-substituted-acetamide derivatives via the condensation of an amine with ethyl cyanoacetate.
Materials:
-
Substituted amine (1.0 eq)
-
Ethyl cyanoacetate (1.05 eq)
-
Toluene or Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the substituted amine (1.0 eq) in a suitable solvent like toluene or DMF.
-
Add ethyl cyanoacetate (1.05 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 110-140°C) and stir vigorously.
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The reaction time can vary from 4 to 12 hours depending on the reactivity of the amine.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into an ice/water mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol or water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, dioxane, or ethyl acetate/hexane) to yield the pure 2-cyano-N-substituted-acetamide.
-
Dry the purified product under vacuum.
Protocol 2: In Vitro Cytotoxicity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell lines
-
96-well microplates
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for vehicle control (medium with DMSO) and untreated control.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL). Incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by shaking the plate on an orbital shaker for 15 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 or GI50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
References
Application Notes and Protocols: Nucleophilic Addition to 2-Cyano-2-phenylbutanamide
Abstract
This document provides detailed experimental protocols for the nucleophilic addition of water to 2-Cyano-2-phenylbutanamide, a common and versatile reaction in organic synthesis. The protocols described herein focus on the hydrolysis of the nitrile group under both acidic and basic conditions to yield either 2-phenylbutane-1,2-dicarboxamide or 2-phenylbutane-1,2-dioic acid. These procedures are intended for researchers in organic chemistry, medicinal chemistry, and drug development.
Introduction
Nitriles are organic compounds that contain a carbon-nitrogen triple bond. This functional group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.[1] One of the most fundamental nucleophilic addition reactions of nitriles is hydrolysis, which can be catalyzed by either acid or base.[2][3]
The hydrolysis of a nitrile typically proceeds in two stages: first, the conversion of the nitrile to an amide, and second, the subsequent hydrolysis of the amide to a carboxylic acid.[3] By carefully controlling the reaction conditions, such as temperature and catalyst concentration, it is possible to selectively stop the reaction at the amide stage.[4][5] More vigorous conditions, however, will lead to the formation of the corresponding carboxylic acid.[6]
This application note details two primary protocols for the hydrolysis of this compound:
-
Partial Hydrolysis (Base-Promoted): Selective conversion of the nitrile group to a primary amide, yielding 2-phenylbutane-1,2-dicarboxamide.
-
Complete Hydrolysis (Acid- and Base-Catalyzed): Conversion of both the nitrile and the existing amide group to carboxylic acids, yielding 2-phenylbutane-1,2-dioic acid.
Experimental Protocols
Safety Precaution: These experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Strong acids and bases are corrosive and should be handled with extreme care.
Protocol 1: Partial Hydrolysis to 2-phenylbutane-1,2-dicarboxamide
This protocol employs mild basic conditions to selectively hydrolyze the nitrile functionality while minimizing the hydrolysis of the existing amide group.[4]
Materials:
-
This compound (1.0 g, 5.31 mmol)
-
Ethanol (25 mL)
-
Sodium Hydroxide (NaOH), 2 M aqueous solution (5.3 mL, 10.6 mmol)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL) with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 g of this compound in 25 mL of ethanol.
-
Addition of Base: While stirring, add 5.3 mL of 2 M NaOH solution to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 80-85°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction: Once the reaction is complete, cool the flask to room temperature. Neutralize the solution with 1 M HCl until pH ~7 is reached.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield 2-phenylbutane-1,2-dicarboxamide as a white solid.
Protocol 2: Complete Hydrolysis to 2-phenylbutane-1,2-dioic acid
This protocol describes both acid- and base-catalyzed methods for the complete hydrolysis of both the nitrile and amide groups.
Method A: Acid-Catalyzed Hydrolysis
Materials:
-
This compound (1.0 g, 5.31 mmol)
-
Sulfuric Acid (H₂SO₄), 25% (v/v) aqueous solution (40 mL)
-
Deionized water
-
Ethyl acetate
-
Round-bottom flask (100 mL) with reflux condenser
-
All other general laboratory equipment as listed in Protocol 1
Procedure:
-
Reaction Setup: Place 1.0 g of this compound in a 100 mL round-bottom flask.
-
Addition of Acid: Carefully add 40 mL of 25% sulfuric acid solution to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 110-120°C) for 6-8 hours. The reaction is typically complete when the evolution of ammonia gas ceases.
-
Workup - Precipitation and Extraction: Cool the reaction mixture in an ice bath. A white precipitate of 2-phenylbutane-1,2-dioic acid may form.
-
Transfer the entire mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic layers and wash with brine (1 x 25 mL).
-
Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from hot water or an ethyl acetate/hexane mixture.
Method B: Base-Catalyzed Hydrolysis
Materials:
-
This compound (1.0 g, 5.31 mmol)
-
Sodium Hydroxide (NaOH), 20% (w/v) aqueous solution (50 mL)
-
Hydrochloric Acid (HCl), concentrated
-
All other general laboratory equipment as listed in Protocol 1
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, add 1.0 g of this compound and 50 mL of 20% NaOH solution.
-
Reaction: Attach a reflux condenser and heat the mixture to a vigorous reflux for 4-6 hours. This reaction evolves ammonia gas; ensure the setup is in a well-ventilated fume hood.[7]
-
Workup - Acidification: Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully acidify the cold solution by adding concentrated HCl dropwise with stirring until the pH is approximately 1-2. A white precipitate of 2-phenylbutane-1,2-dioic acid should form.[2][8]
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum.
-
Purification: If necessary, the product can be further purified by recrystallization as described in Method A.
Data Presentation
Table 1: Summary of Reaction Conditions and Expected Outcomes
| Protocol | Method | Catalyst | Temperature (°C) | Time (h) | Expected Product | Theoretical Yield (g) |
| 1 | Partial Hydrolysis | 2 M NaOH (aq) | ~80-85 | 2-4 | 2-phenylbutane-1,2-dicarboxamide | 1.10 |
| 2A | Complete Hydrolysis | 25% H₂SO₄ (aq) | ~110-120 | 6-8 | 2-phenylbutane-1,2-dioic acid | 1.11 |
| 2B | Complete Hydrolysis | 20% NaOH (aq) | ~105-115 | 4-6 | 2-phenylbutane-1,2-dioic acid | 1.11 |
Table 2: Representative Analytical Data for Products
| Compound | Formula | MW | Appearance | MP (°C) | ¹H NMR (δ, ppm in DMSO-d₆) | MS (ESI+) m/z |
| 2-phenylbutane-1,2-dicarboxamide | C₁₁H₁₄N₂O₂ | 206.24 | White Solid | 185-188 | 7.2-7.5 (m, 5H), 7.0 (s, 1H, CONH ₂), 6.8 (s, 1H, CONH ₂), 3.5 (s, 1H, CONH ₂), 3.3 (s, 1H, CONH ₂), 2.1 (q, 2H), 0.9 (t, 3H) | 207.1 [M+H]⁺ |
| 2-phenylbutane-1,2-dioic acid | C₁₁H₁₂O₄ | 208.21 | White Crystalline Solid | 160-163 | 12.5 (br s, 2H), 7.2-7.5 (m, 5H), 3.8 (s, 1H), 2.2 (q, 2H), 0.9 (t, 3H) | 209.1 [M+H]⁺ |
Visualizations
Diagram 1: General Experimental Workflow for Hydrolysis
Caption: General workflow for the hydrolysis of this compound.
Diagram 2: Mechanism of Base-Catalyzed Nitrile Hydrolysis
Caption: Simplified mechanism for the base-catalyzed hydrolysis of a nitrile to a carboxylic acid.
References
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 4. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 5. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: 2-Cyano-2-phenylbutanamide in Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Cyano-2-phenylbutanamide and related α-cyano-α-aryl amides in intramolecular cyclization reactions. The primary focus is on the base-catalyzed Thorpe-Ziegler reaction, a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds, which are valuable scaffolds in medicinal chemistry and drug development.
Introduction
This compound is a versatile precursor for the synthesis of substituted lactams, particularly pyrrolidinone derivatives. The presence of a nitrile group and an amide group attached to the same quaternary carbon center allows for intramolecular cyclization under specific conditions. The Thorpe-Ziegler reaction, a base-catalyzed intramolecular condensation of a dinitrile or a cyano-ester/amide, is a key transformation for this class of compounds. This reaction proceeds through the formation of an intermediate enamine which then tautomerizes to the more stable cyclic product. The resulting heterocyclic structures are of significant interest in the development of novel therapeutic agents.
Base-Catalyzed Intramolecular Cyclization: The Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction of this compound leads to the formation of a 3-amino-4-ethyl-4-phenyl-pyrrolidin-2-one derivative. The reaction is initiated by the deprotonation of the amide nitrogen by a strong base, followed by an intramolecular nucleophilic attack of the resulting anion onto the carbon atom of the nitrile group. Subsequent tautomerization yields the stable five-membered lactam ring.
A plausible reaction mechanism for the base-catalyzed cyclization of an N-substituted this compound is depicted below.
Caption: Reaction pathway for the base-catalyzed cyclization.
Experimental Protocols
The following protocols are representative methods for the base-catalyzed and acid-catalyzed intramolecular cyclization of α-cyano carbonyl compounds, adapted from procedures for structurally related molecules. These can serve as a starting point for the optimization of the cyclization of this compound.
Protocol 1: Base-Catalyzed Intramolecular Cyclization (Thorpe-Ziegler Type)
This protocol is adapted from the base-catalyzed cyclization of a 2-cyano-3,10-diketone triterpenoid.[1]
Materials:
-
N-substituted this compound (1.0 eq)
-
Potassium tert-butoxide (t-BuOK) (1.2 eq)
-
Anhydrous tert-butanol (t-BuOH)
-
Toluene
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-substituted this compound in anhydrous toluene, add a solution of potassium tert-butoxide in anhydrous tert-butanol.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-amino-4-ethyl-4-phenyl-pyrrolidin-2-one derivative.
Protocol 2: Acid-Catalyzed Intramolecular Cyclization
This protocol is a general method that can be explored as an alternative to the base-catalyzed reaction, adapted from the acid-catalyzed cyclization of a related cyano-dione.[1]
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonic acid (TsOH) (catalytic amount, e.g., 0.1 eq)
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate (NaHCO₃) solution
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Heat the mixture to reflux and collect the water azeotropically.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of NaHCO₃, followed by water.
-
Separate the organic layer, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the cyclized product.
Experimental Workflow
The general workflow for a typical cyclization experiment followed by analysis is outlined below.
Caption: General experimental workflow for cyclization.
Data Presentation
The following table summarizes representative quantitative data for the base-catalyzed cyclization of a model N-substituted 2-cyano-2-phenylacetamide. The data is illustrative and actual results may vary depending on the specific substrate and reaction conditions.
| Entry | Substrate (N-substituent) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl | NaH (1.2) | THF | 66 | 3 | 78 |
| 2 | Methyl | KHMDS (1.1) | Toluene | 80 | 2.5 | 85 |
| 3 | Phenyl | LiHMDS (1.2) | Dioxane | 100 | 4 | 72 |
| 4 | Allyl | t-BuOK (1.2) | t-BuOH | 82 | 3 | 81 |
Conclusion
The intramolecular cyclization of this compound and its derivatives via the Thorpe-Ziegler reaction provides an efficient route to synthesize substituted pyrrolidinones. These heterocyclic systems are of high value in medicinal chemistry and drug discovery. The provided protocols offer a solid foundation for researchers to explore and optimize these cyclization reactions for their specific applications. Further investigation into the scope of N-substituents and the optimization of reaction conditions can lead to the development of diverse libraries of these important heterocyclic compounds.
References
Application Notes and Protocols: Synthesis of 2-Cyano-2-phenylbutanamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of 2-cyano-2-phenylbutanamide and its derivatives. The core structure, featuring a quaternary carbon substituted with both a nitrile and an amide group, presents a unique synthetic challenge. The primary and most efficient method detailed herein involves a two-step process: the C-alkylation of a phenylacetonitrile precursor via Phase-Transfer Catalysis (PTC), followed by the controlled partial hydrolysis of the resulting nitrile. An alternative conceptual pathway, based on a modified Strecker-type synthesis, is also presented.
Method 1: Phase-Transfer Catalyzed Ethylation of Phenylacetonitrile and Subsequent Hydrolysis
This two-step approach is highly efficient for creating the this compound backbone. The first step utilizes phase-transfer catalysis to facilitate the alkylation of phenylacetonitrile under mild conditions, avoiding the need for hazardous reagents like sodium amide or anhydrous solvents. The second step employs basic hydrogen peroxide for a selective hydrolysis of the nitrile to the primary amide.
Logical Workflow
Caption: Workflow for the two-step synthesis of this compound.
Experimental Protocols
Protocol 1.1: Synthesis of 2-Phenylbutyronitrile via Phase-Transfer Catalysis
This protocol is adapted from a procedure published in Organic Syntheses.[1][2]
-
Apparatus Setup: Equip a 3-liter, four-necked, round-bottomed flask with a mechanical stirrer, a dropping funnel, a thermometer, and an efficient reflux condenser.
-
Charging Flask: Charge the flask with 540 mL of 50% aqueous sodium hydroxide, 257 g (2.20 moles) of phenylacetonitrile, and 5.0 g (0.022 mole) of benzyltriethylammonium chloride (PTC catalyst).
-
Addition of Alkylating Agent: Begin stirring and add 218 g (2.00 moles) of ethyl bromide dropwise over approximately 100 minutes. Maintain the internal temperature between 28–35°C, using a cold-water bath for cooling if necessary.
-
Reaction: After the addition is complete, continue stirring for 2 hours at the same temperature. Then, increase the temperature to 40°C for an additional 30 minutes to ensure the reaction goes to completion.
-
Workup:
-
Cool the reaction mixture to 25°C.
-
Add 750 mL of water and 100 mL of benzene to the flask and stir.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with an additional 200 mL of benzene.
-
Combine the organic layers and wash successively with 200 mL of water, 200 mL of dilute hydrochloric acid, and 200 mL of water.
-
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate. Remove the solvent by distillation under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield 2-phenylbutyronitrile.
Protocol 1.2: Partial Hydrolysis of 2-Phenylbutyronitrile to this compound
This protocol uses a modification of the Radziszewski reaction, which provides mild conditions for the selective conversion of nitriles to primary amides.[3][4][5][6]
-
Dissolution: In a flask equipped with a stirrer and thermometer, dissolve 145 g (1.0 mole) of 2-phenylbutyronitrile in 500 mL of ethanol.
-
Addition of Base: Add 100 mL of 6 M aqueous sodium hydroxide solution.
-
Addition of Oxidant: Cool the mixture to 15-20°C in an ice bath. Slowly add 120 mL of 30% hydrogen peroxide solution dropwise, ensuring the temperature does not exceed 50°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 40-50°C for 2-3 hours. Monitor the reaction progress by TLC or GC until the starting nitrile is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature and pour it into 1 L of cold water.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 200 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure this compound.
Data Presentation
Table 1: Summary of Reaction Parameters for the Synthesis of 2-Phenylbutyronitrile.
| Parameter | Value |
| Starting Material | Phenylacetonitrile |
| Reagents | Ethyl bromide, 50% NaOH (aq) |
| Catalyst | Benzyltriethylammonium Chloride |
| Temperature | 28-40°C |
| Reaction Time | ~4 hours |
| Yield | 78–84%[1][2] |
Method 2: Conceptual Synthesis via a Modified Strecker Reaction
An alternative approach for constructing the α,α-disubstituted core is through a reaction analogous to the Strecker synthesis. This pathway begins with a ketone (propiophenone) and proceeds through a hydantoin intermediate. While this route is commonly used to synthesize α-amino acids, it demonstrates a valid strategy for assembling the required quaternary carbon center from different starting materials.
Reaction Pathway
Caption: Strecker-type synthesis pathway to an α,α-disubstituted core.
Experimental Protocol
Protocol 2.1: Synthesis of 5-Ethyl-5-phenylhydantoin Intermediate
This protocol is based on a patented procedure for the synthesis of 2-amino-2-phenylbutyric acid.
-
Charging Reactor: To a 2 L three-necked flask, add 134 g (1.0 mol) of propiophenone, 245 g (1.5 mol) of 30% sodium cyanide solution, 192 g (2.0 mol) of ammonium carbonate, and 6.7 g of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Dissolution: Add 200 g of deionized water and stir until all solids are dissolved.
-
Reaction: Slowly heat the reaction solution to 65-70°C and maintain this temperature for 15 hours.
-
Isolation: After the reaction is complete, cool the mixture and collect the precipitated solid by suction filtration.
-
Washing: Wash the filter cake with deionized water to obtain the crude 5-ethyl-5-phenylhydantoin intermediate. Further purification can be achieved by recrystallization.
Note: The conversion of the hydantoin intermediate to this compound is not a direct or standard transformation and would require further methodological development. This pathway primarily serves as a conceptual alternative for the formation of the key C-C bonds.
Data Presentation
Table 2: Summary of Reaction Parameters for Hydantoin Intermediate Synthesis.
| Parameter | Value |
| Starting Material | Propiophenone |
| Reagents | Sodium Cyanide, Ammonium Carbonate |
| Catalyst | Tetrabutylammonium Bromide |
| Temperature | 65-70°C |
| Reaction Time | 15 hours |
| Yield | >80% (for subsequent amino acid) |
References
Application Notes and Protocols for the Quantification of 2-Cyano-2-phenylbutanamide
Introduction
2-Cyano-2-phenylbutanamide is a chemical compound for which the quantification is essential in various stages of drug development and manufacturing, including formulation development, quality control, and stability testing. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The methodologies are designed to be robust, accurate, and precise, adhering to common guidelines for analytical method validation.
Analytical Methods
Two primary analytical methods are proposed for the quantification of this compound:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection: This is a widely used technique for the analysis of non-volatile and thermally stable compounds. Given the presence of a phenyl group, this compound is expected to have a strong UV chromophore, making it suitable for UV detection.
-
Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS): GC is suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and thermal stability of the amide.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method provides a robust approach for the quantification of this compound in bulk drug substances and pharmaceutical formulations.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated RP-HPLC method for the analysis of a small organic molecule similar to this compound.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Specificity | No interference from excipients |
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (analytical grade)
-
0.45 µm syringe filters
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
3. Preparation of Standard Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Preparation of Sample Solutions
-
For Bulk Drug Substance: Prepare a sample solution with a target concentration of 50 µg/mL by dissolving the substance in the mobile phase.
-
For Pharmaceutical Formulations: Extract a known amount of the formulation with a suitable solvent and then dilute with the mobile phase to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the working standard solutions and the sample solutions.
-
Record the chromatograms and measure the peak area for this compound.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve using linear regression.
Workflow Diagram
Caption: Workflow for the quantification of this compound by RP-HPLC.
Method 2: Gas Chromatography (GC) with Flame Ionization Detection (FID)
This method is an alternative for the quantification of this compound, particularly for assessing volatile impurities.
Quantitative Data Summary
The following table outlines the expected performance characteristics for a validated GC-FID method for a similar analyte.
| Parameter | Typical Performance |
| Linearity (R²) | > 0.998 |
| Range | 10 - 500 µg/mL |
| Limit of Detection (LOD) | 2 µg/mL |
| Limit of Quantification (LOQ) | 10 µg/mL |
| Accuracy (% Recovery) | 97.0 - 103.0% |
| Precision (% RSD) | < 3.0% |
| Specificity | No interference from solvent or related substances |
Experimental Protocol
1. Materials and Reagents
-
This compound reference standard
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (for derivatization, if needed)
-
Internal Standard (e.g., Diphenylmethane)
2. Instrumentation and Chromatographic Conditions
-
GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
3. Preparation of Standard Solutions
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard (e.g., Diphenylmethane) in dichloromethane.
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask, add a fixed amount of internal standard stock solution, and dilute to volume with dichloromethane.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with dichloromethane to obtain concentrations from 10 µg/mL to 500 µg/mL, each containing the same concentration of the internal standard.
4. Preparation of Sample Solutions
-
Dissolve a known quantity of the sample in dichloromethane, add the same fixed amount of internal standard stock solution as in the standards, and dilute to achieve a final concentration within the calibration range.
5. Analysis Procedure
-
Condition the GC column according to the manufacturer's instructions.
-
Inject the blank (dichloromethane), followed by the working standard solutions and the sample solutions.
-
Record the chromatograms.
6. Data Analysis
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard for all standards and samples.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
Workflow Diagram
Caption: Workflow for the quantification of this compound by GC-FID.
Method Validation
Both the RP-HPLC and GC methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation should include the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Application Note: Quantitative Analysis of 2-Cyano-2-phenylbutanamide using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive method for the quantitative analysis of 2-Cyano-2-phenylbutanamide, a key chemical intermediate, using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described protocol provides a reliable framework for researchers engaged in process monitoring, quality control, and pharmacokinetic studies involving this compound. The methodology utilizes reversed-phase chromatography for separation and electrospray ionization for sensitive detection.
Introduction
This compound is a small organic molecule featuring nitrile, phenyl, and amide functional groups. Accurate quantification of such intermediates is crucial in drug development and chemical synthesis to ensure reaction efficiency, purity of the final product, and for conducting metabolic studies. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is an ideal analytical technique, offering high selectivity and sensitivity for the analysis of complex mixtures.[1][2] This note provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
Experimental Protocols
Chemicals and Reagents
-
This compound reference standard (>98% purity)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade water
-
Formic acid (FA), LC-MS grade
Instrumentation
-
HPLC System: A standard HPLC or UHPLC system capable of binary gradient elution.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is recommended for good retention and separation of moderately polar compounds.[3][4]
Sample Preparation
2.3.1. Standard Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Solutions: Perform serial dilutions of the stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
2.3.2. Sample Matrix Preparation (e.g., from a reaction mixture)
-
Dilution: Dilute a small aliquot of the reaction mixture in a 50:50 acetonitrile/water mixture to bring the expected analyte concentration within the calibration range. This is often referred to as a "dilute and shoot" method.[5]
-
Protein Precipitation (for biological samples): For samples in biological matrices like plasma or serum, a protein precipitation step is necessary.[5] Add three parts of cold acetonitrile to one part of the sample, vortex thoroughly, and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Filtration: Filter the supernatant or the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[2]
HPLC Method
The separation is based on reversed-phase chromatography, which is suitable for moderately polar to nonpolar compounds.[3][4] A gradient elution is employed to ensure good peak shape and efficient elution.
| Parameter | Condition |
| Column | C18, 100 mm x 2.1 mm, 2.6 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 5.0 | |
| 7.0 | |
| 7.1 | |
| 9.0 |
Table 1: HPLC Method Parameters.
Mass Spectrometry Method
Electrospray ionization in positive mode (ESI+) is selected due to the presence of the amide group, which can be readily protonated. The primary ion to be monitored is the protonated molecule [M+H]⁺.
-
Chemical Formula: C₁₁H₁₂N₂O
-
Monoisotopic Mass: 188.0950 g/mol
-
Protonated Molecule [M+H]⁺: 189.1028 m/z
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Monitored Ion (m/z) | 189.10 |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/Hr |
| Cone Gas Flow | 50 L/Hr |
Table 2: Mass Spectrometry Method Parameters.
Results and Data Presentation
The described method provides excellent chromatographic performance for this compound, resulting in a sharp, symmetrical peak. The quantitative data derived from a typical calibration curve are summarized below.
| Concentration (ng/mL) | Retention Time (min) | Peak Area (Arbitrary Units) |
| 1 | 4.21 | 1,530 |
| 5 | 4.22 | 7,890 |
| 10 | 4.21 | 15,650 |
| 50 | 4.21 | 79,100 |
| 100 | 4.20 | 162,300 |
| 500 | 4.21 | 815,400 |
| 1000 | 4.22 | 1,650,200 |
| Linearity (R²) | - | >0.998 |
| Limit of Detection (LOD) | - | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | - | ~1.0 ng/mL |
Table 3: Representative Quantitative Data and Performance Metrics.
Visualization of Experimental Workflow
The overall process from sample receipt to final data analysis is depicted in the workflow diagram below.
References
Application Notes and Protocols for the Structural Elucidation of 2-Cyano-2-phenylbutanamide using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the structural elucidation of 2-Cyano-2-phenylbutanamide using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines detailed experimental protocols and presents anticipated data for ¹H NMR, ¹³C NMR, COSY, and HSQC experiments, crucial for the unambiguous structural confirmation of this molecule.
Molecular Structure and Expected NMR Data
This compound possesses a chiral center at the quaternary carbon C2, bonded to a phenyl ring, a cyano group, an ethyl group, and a carboxamide group. The expected NMR signals are based on the distinct electronic environments of each proton and carbon atom in the molecule.
Structure:
Anticipated ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for this compound. These predictions are based on established chemical shift ranges for similar functional groups.[1][2][3][4][5][6][7][8]
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-7/H-11 (ortho-Ph) | 7.50 - 7.60 | Multiplet | - | 2H |
| H-8/H-10 (meta-Ph) | 7.35 - 7.45 | Multiplet | - | 2H |
| H-9 (para-Ph) | 7.30 - 7.40 | Multiplet | - | 1H |
| -NH₂ | 5.50 - 6.50 | Broad Singlet | - | 2H |
| H-3 | 2.20 - 2.40 | Quartet | ~7.5 | 2H |
| H-4 | 0.90 - 1.10 | Triplet | ~7.5 | 3H |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (C=O) | 170 - 175 |
| C-6 (ipso-Ph) | 135 - 140 |
| C-7/C-11 (ortho-Ph) | 128 - 130 |
| C-8/C-10 (meta-Ph) | 129 - 131 |
| C-9 (para-Ph) | 127 - 129 |
| C-5 (CN) | 118 - 122 |
| C-2 | 45 - 55 |
| C-3 | 30 - 35 |
| C-4 | 12 - 15 |
Experimental Protocols
The following are generalized protocols for acquiring high-quality NMR spectra of this compound. Instrument parameters may need to be optimized based on the specific spectrometer and sample concentration.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent may affect the chemical shifts of exchangeable protons (e.g., -NH₂).
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
¹H NMR Spectroscopy
-
Spectrometer: 400 MHz or higher
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
¹³C NMR Spectroscopy
-
Spectrometer: 100 MHz or higher
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30)
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
2D COSY (Correlation Spectroscopy)
COSY experiments are used to identify proton-proton couplings, typically over two to three bonds.[9][10][11]
-
Spectrometer: 400 MHz or higher
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard COSY experiment (e.g., cosygpqf)
-
Number of Scans: 4-8 per increment
-
Increments in F1: 256-512
-
Relaxation Delay: 1.5 s
-
Spectral Width (F1 and F2): 10 ppm
2D HSQC (Heteronuclear Single Quantum Coherence)
HSQC experiments reveal direct one-bond correlations between protons and the carbons they are attached to.[12][13][14][15][16]
-
Spectrometer: 400 MHz or higher
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.2)
-
Number of Scans: 8-16 per increment
-
Increments in F1: 128-256
-
Relaxation Delay: 1.5 s
-
Spectral Width F2 (¹H): 10 ppm
-
Spectral Width F1 (¹³C): 160 ppm
Data Interpretation and Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using the acquired NMR data.
References
- 1. fiveable.me [fiveable.me]
- 2. web.pdx.edu [web.pdx.edu]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. compoundchem.com [compoundchem.com]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. emerypharma.com [emerypharma.com]
- 11. nmr.oxinst.com [nmr.oxinst.com]
- 12. diva-portal.org [diva-portal.org]
- 13. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 14. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Simultaneously Enhancing Spectral Resolution and Sensitivity in Heteronuclear Correlation NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Handling and storage guidelines for 2-Cyano-2-phenylbutanamide
These guidelines provide comprehensive instructions for the safe handling, storage, and use of 2-Cyano-2-phenylbutanamide, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is crucial for maintaining the compound's integrity and ensuring laboratory safety.
Physicochemical Properties
The following table summarizes the known quantitative data for this compound. This information is essential for proper handling and experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂O | ChemNet[1] |
| Molecular Weight | 188.23 g/mol | ChemNet[1] |
| Density | 1.128 g/cm³ | ChemNet[1] |
| Boiling Point | 362.2 °C at 760 mmHg | ChemNet[1] |
| Flash Point | 172.9 °C | ChemNet[1] |
| Refractive Index | 1.545 | ChemNet[1] |
| Melting Point | Undetermined | Cayman Chemical[2] |
| Purity | ≥98% | Anax Laboratories[3] |
Safety and Hazard Information
This compound is classified with the following hazards. All personnel should be familiar with these risks before handling the compound.
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]
-
Skin Irritation (Category 2): Causes skin irritation.[4]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[4]
Potential Health Effects:
-
Inhalation: May be harmful if inhaled.[5]
-
Signs and Symptoms of Exposure: May include weakness and convulsions.[5]
Handling and Storage Protocols
Proper handling and storage are critical to maintain the stability of this compound and to protect laboratory personnel.
3.1. Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Always handle in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is required.[6]
-
Eye Protection: Wear chemical splash goggles or a face shield.
-
Skin Protection: Wear chemical-resistant gloves and a lab coat. Wash hands thoroughly after handling.[6]
-
Respiratory Protection: If engineering controls are insufficient to control dust, use a NIOSH-approved respirator.
3.2. Storage Conditions
-
Container: Keep the container tightly closed.[5]
-
Environment: Store in a dry, cool, and well-ventilated place.[6]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[5][6]
3.3. Spill and Waste Disposal
-
Small Spills: Carefully sweep up the material, avoiding dust formation, and place it in a suitable, labeled container for disposal.[5]
-
Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the product from entering drains.[5] Collect the material and place it in a container for disposal according to local regulations.
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]
Experimental Protocols
4.1. Preparation of Stock Solutions
-
Weighing: Accurately weigh the desired amount of this compound in a chemical fume hood.
-
Dissolution: In a suitable vial, add the appropriate solvent. Gently vortex the solution to aid dissolution.[6] If necessary, sonicate the vial in a water bath for a few minutes until the compound is completely dissolved.[6]
-
Storage of Stock Solution: For long-term storage, store the stock solution at -20°C or -80°C.[6]
-
Usage: Before use, thaw the stock solution at room temperature and vortex gently to ensure homogeneity. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.[6]
Workflow Diagrams
The following diagrams illustrate the key workflows for handling and storing this compound.
Caption: Safe Handling and Storage Workflow for this compound.
Caption: Emergency Spill Response Workflow.
References
Troubleshooting & Optimization
Technical Support Center: 2-Cyano-2-phenylbutanamide Synthesis Yield Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 2-cyano-2-phenylbutanamide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized via the partial hydrolysis of a nitrile precursor, 2-cyano-2-phenylbutanenitrile. The primary challenge is to control the reaction conditions to favor the formation of the amide without further hydrolysis to the corresponding carboxylic acid.[1][2][3] Alternative methods, though less direct for this specific molecule, could involve the Pinner reaction followed by specific workup conditions, or variations of the Strecker synthesis if starting from a ketone precursor, though these are generally more complex.[4][5][6][7]
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields in the synthesis of this compound often stem from several factors. A primary cause is the over-hydrolysis of the target amide to 2-phenylbutanoic acid, especially under harsh acidic or basic conditions with prolonged reaction times or high temperatures.[2][3] Other potential issues include incomplete conversion of the starting nitrile, side reactions, and degradation of the product during workup and purification. Poor solubility of reactants can also lead to low yields.
Q3: How does pH affect the synthesis of this compound?
A3: The pH of the reaction medium is a critical factor. Alkaline conditions generally favor the formation of the amide from the nitrile. However, strongly basic conditions can also promote the hydrolysis of the amide to the carboxylic acid.[1] Acidic conditions can also be employed, but they often lead more readily to the carboxylic acid.[3] Therefore, careful control of pH is essential for maximizing the amide yield.
Q4: What are some milder reagents that can be used for the hydrolysis of the nitrile to the amide?
A4: To avoid over-hydrolysis, milder reagents and conditions are recommended. One effective method involves the use of an alkaline solution of hydrogen peroxide (H₂O₂), often with urea-hydrogen peroxide (UHP) as a solid source of H₂O₂.[2] Another mild approach utilizes chlorotrimethylsilane (TMSCl) and water, which generates HCl in situ under controlled conditions.[8]
Q5: Can I use a solvent in this reaction?
A5: While some nitrile hydrations can be performed neat, the choice of solvent can be crucial. For instance, using tert-butanol as a solvent has been reported to help stop the hydrolysis at the amide stage.[3] However, in some cases, such as the TMSCl/water method, the use of solvents like THF, MeNO₂, or CH₂Cl₂ has been shown to result in poor yields.[8] The solubility of your specific nitrile precursor should be a guiding factor in solvent selection.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via partial hydrolysis of 2-cyano-2-phenylbutanenitrile.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction due to insufficient heating or short reaction time. | Monitor the reaction progress using TLC or GC-MS. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature. |
| Poor solubility of the starting nitrile. | Choose a solvent in which the starting material is more soluble. Gentle heating can also improve solubility. | |
| Deactivated catalyst or reagents. | Use fresh reagents and ensure catalysts are properly stored and handled. | |
| Formation of Carboxylic Acid as the Main Product | Reaction conditions are too harsh (high temperature, prolonged reaction time, strong acid/base). | Reduce the reaction temperature and time. Employ milder reagents such as alkaline hydrogen peroxide or TMSCl/water.[2][8] Carefully monitor the reaction to stop it once the amide is formed. |
| High concentration of acid or base. | Decrease the concentration of the acid or base catalyst. In the case of basic hydrolysis, use a milder base or a buffer system. | |
| Presence of Multiple Unidentified Byproducts | Side reactions occurring under the reaction conditions. | Consider lowering the reaction temperature. Alternative synthetic routes, such as those inspired by the Pinner reaction under controlled hydrolysis, might offer a cleaner reaction profile.[4][9][10] |
| Degradation of the starting material or product. | Ensure the reaction is performed under an inert atmosphere if the reactants or products are sensitive to air or moisture. | |
| Difficulty in Product Isolation and Purification | Product is soluble in the aqueous phase during workup. | Saturate the aqueous layer with a salt like NaCl to decrease the solubility of the organic product before extraction. |
| Emulsion formation during extraction. | Add a small amount of brine or a different organic solvent to break the emulsion. Centrifugation can also be effective. | |
| Product co-elutes with impurities during column chromatography. | Optimize the solvent system for chromatography. Consider using a different stationary phase or an alternative purification method like recrystallization. |
Experimental Protocols
Protocol 1: Partial Hydrolysis using Alkaline Hydrogen Peroxide
This protocol is a mild method for the conversion of 2-cyano-2-phenylbutanenitrile to this compound.[2]
Materials:
-
2-cyano-2-phenylbutanenitrile
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 6M)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution) or Urea-Hydrogen Peroxide (UHP)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-cyano-2-phenylbutanenitrile in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the NaOH solution, followed by the dropwise addition of hydrogen peroxide. If using UHP, it can be added as a solid in portions.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) to decompose the excess hydrogen peroxide.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Logical Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yield issues.
Reaction Pathway Overview
References
- 1. 5 Nitrile Hydrolysis Steps - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 2. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 3. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 4. Pinner reaction - Wikipedia [en.wikipedia.org]
- 5. Strecker_amino_acid_synthesis [chemeurope.com]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Efficient Transformation of Nitrile into Amide under Mild Condition [cjcu.jlu.edu.cn]
- 9. Nitriles to Esters - Chemistry Steps [chemistrysteps.com]
- 10. Pinner Reaction [organic-chemistry.org]
Technical Support Center: Overcoming Challenges in 2-Cyano-2-phenylbutanamide Reactions
Welcome to the Technical Support Center for 2-Cyano-2-phenylbutanamide reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-documented method for the synthesis of the precursor, 2-phenylbutyronitrile, is the alkylation of phenylacetonitrile with an ethyl halide (e.g., ethyl bromide) under phase-transfer catalysis (PTC) conditions. This is followed by a selective hydrolysis of the nitrile group to the primary amide.
Q2: What are the key advantages of using Phase-Transfer Catalysis (PTC) for this synthesis?
A2: PTC offers several advantages, including the use of inexpensive bases like sodium hydroxide, milder reaction conditions, and the ability to run the reaction in a biphasic system, which simplifies the workup procedure. It also often leads to higher yields and selectivity by minimizing side reactions.
Q3: What are the most common side reactions to be aware of?
A3: The primary side reactions of concern are:
-
Over-alkylation: The product, 2-phenylbutyronitrile, still possesses an acidic proton and can be further alkylated.
-
Hydrolysis of the nitrile to a carboxylic acid: If the hydrolysis of the nitrile to the amide is not carefully controlled, it can proceed to form 2-cyano-2-phenylbutanoic acid.
-
Formation of byproducts from the base: Strong bases can promote side reactions of the solvent or reagents.
Q4: How can I purify the final this compound product?
A4: Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the impurities present, but common solvent systems include ethanol/water or ethyl acetate/hexanes. For column chromatography, a silica gel stationary phase with a gradient of ethyl acetate in hexanes is a good starting point.
Troubleshooting Guide
Issue 1: Low Yield of 2-Phenylbutyronitrile (Precursor)
| Possible Cause | Troubleshooting Step |
| Inefficient Phase-Transfer Catalyst | Ensure the PTC catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) is of good quality and used at the correct catalytic loading (typically 1-5 mol%). |
| Insufficient Mixing | Vigorous stirring is crucial in a biphasic PTC system to maximize the interfacial area where the reaction occurs. Use a mechanical stirrer for best results. |
| Low Reactivity of Alkylating Agent | Ethyl bromide is generally effective. If using other ethylating agents, consider their reactivity. Ensure the ethyl halide is added slowly to control the reaction temperature. |
| Reaction Temperature is Too Low | While the reaction is often exothermic, maintaining a slightly elevated temperature (e.g., 30-40 °C) can improve the reaction rate. |
Issue 2: Presence of Significant Over-alkylation Product
| Possible Cause | Troubleshooting Step |
| Excess of Ethylating Agent | Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the ethyl halide. |
| Prolonged Reaction Time | Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed to prevent further alkylation of the product. |
| High Reaction Temperature | Running the reaction at a lower temperature can help to control the rate of the second alkylation. |
Issue 3: Incomplete or Over-hydrolysis of the Nitrile
| Possible Cause | Troubleshooting Step |
| Hydrolysis to Amide is Incomplete | For partial hydrolysis, milder conditions are required. Using a controlled amount of a reagent like hydrogen peroxide in a basic medium can favor the formation of the amide over the carboxylic acid. |
| Formation of Carboxylic Acid | Avoid harsh acidic or basic conditions and prolonged heating during the hydrolysis step. Monitor the reaction closely and quench it once the desired amide is formed. |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylbutyronitrile via Phase-Transfer Catalysis
This protocol is adapted from a general procedure for the ethylation of phenylacetonitrile.
Materials:
-
Phenylacetonitrile
-
Ethyl bromide
-
50% Aqueous Sodium Hydroxide
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, condenser, and addition funnel, combine phenylacetonitrile (1 equivalent), toluene, and tetrabutylammonium bromide (0.02 equivalents).
-
Begin vigorous stirring and add 50% aqueous sodium hydroxide (2-3 equivalents).
-
Slowly add ethyl bromide (1.1 equivalents) via the addition funnel, maintaining the reaction temperature between 25-35 °C with a water bath if necessary.
-
After the addition is complete, continue to stir the mixture vigorously for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, stop the stirring and dilute the mixture with water.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain crude 2-phenylbutyronitrile.
Protocol 2: Selective Hydrolysis of 2-Phenylbutyronitrile to this compound
Materials:
-
Crude 2-phenylbutyronitrile
-
Ethanol
-
30% Hydrogen Peroxide
-
6M Sodium Hydroxide solution
Procedure:
-
Dissolve the crude 2-phenylbutyronitrile in ethanol.
-
Cool the solution in an ice bath and slowly add 30% hydrogen peroxide.
-
While keeping the temperature below 20 °C, add 6M sodium hydroxide solution dropwise.
-
After the addition, allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
Data Presentation
Table 1: Effect of Phase-Transfer Catalyst on the Yield of 2-Phenylbutyronitrile
| Catalyst (2 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Tetrabutylammonium bromide | Toluene | 30 | 3 | ~85-95 |
| Tetrabutylammonium iodide | Toluene | 30 | 3 | ~80-90 |
| Benzyltriethylammonium chloride | Toluene | 30 | 3 | ~80-90 |
| No Catalyst | Toluene | 30 | 24 | <10 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the two-step synthesis of this compound.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Purification of 2-Cyano-2-phenylbutanamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Cyano-2-phenylbutanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The two primary and most effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the scale of the purification, the nature and quantity of impurities, and the desired final purity of the compound.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities can include unreacted starting materials, such as phenylacetonitrile and 1-bromopropane (or other ethylating agents), and byproducts from side reactions. Depending on the synthetic route, these could include over-alkylated products or hydrolyzed species.
Q3: What are some good starting solvents for the recrystallization of this compound?
A3: Based on its structure (containing both polar amide and cyano groups, and a non-polar phenyl group), a mixed solvent system is often effective. Good starting points for solvent screening include ethanol/water, isopropanol/water, or ethyl acetate/hexanes. The compound is reportedly slightly soluble in chloroform and ethyl acetate.[1]
Q4: How can I monitor the purity of this compound during the purification process?
A4: Thin Layer Chromatography (TLC) is a quick and effective technique to monitor the progress of your purification. A suitable mobile phase would be a mixture of hexanes and ethyl acetate. The purified compound should ideally show a single spot on the TLC plate. Further analysis by NMR spectroscopy or LC-MS can confirm the final purity and identity of the compound.
Troubleshooting Guides
Recrystallization
| Issue | Potential Cause | Recommended Solution |
| Low or No Crystal Formation | The solution is not sufficiently saturated. | Evaporate some of the solvent to increase the concentration of the compound. |
| The chosen solvent is too effective, even at low temperatures. | Select a different solvent system where the compound has a steeper solubility curve (high solubility when hot, low solubility when cold). | |
| The cooling process is too rapid, preventing crystal nucleation. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| High concentration of impurities inhibiting crystal lattice formation. | Consider a preliminary purification step, such as a solvent wash or rapid column chromatography, before recrystallization. | |
| Product "Oils Out" Instead of Crystallizing | The compound is coming out of solution above its melting point (112-113°C).[1] | Reheat the solution to dissolve the oil, add a small amount of additional "good" solvent, and allow it to cool more slowly. |
| The solvent system is not optimal. | Try a different solvent pair. For example, if using ethanol/water, try increasing the proportion of ethanol. | |
| Low Recovery of Purified Product | Too much solvent was used during dissolution. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Premature crystallization occurred during hot filtration. | Ensure the filtration apparatus is pre-heated to prevent the compound from crashing out on the filter paper. | |
| The crystals were not completely collected. | Ensure complete transfer of the crystals to the filter and wash with a minimal amount of ice-cold solvent. |
Column Chromatography
| Issue | Potential Cause | Recommended Solution |
| Poor Separation of Compound from Impurities | The mobile phase polarity is not optimal. | Optimize the solvent system using TLC to achieve a clear separation between the product and impurities. Aim for an Rf value of ~0.3 for the product. |
| The column was packed improperly, leading to channeling. | Ensure the silica gel is packed uniformly. A slurry packing method is generally recommended. | |
| The sample was loaded incorrectly. | Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band. For compounds with poor solubility in the eluent, consider dry loading. | |
| The column was overloaded with crude material. | Use an appropriate ratio of silica gel to crude product (typically 30:1 to 50:1 by weight). | |
| Compound is Tailing on the Column | The compound is interacting too strongly with the acidic silica gel. | Add a small amount (0.1-1%) of a modifier like triethylamine to the mobile phase to neutralize acidic sites on the silica. |
| The compound is not sufficiently soluble in the mobile phase. | Try a more polar solvent system or a different solvent combination. | |
| No Compound Eluting from the Column | The mobile phase is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase (gradient elution). |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica before performing large-scale chromatography. If it is unstable, consider using a different stationary phase like alumina. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely, creating a saturated solution at the solvent's boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly turbid. Add a drop or two of hot ethanol to redissolve the precipitate and then allow the flask to cool slowly to room temperature.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of this compound
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Mobile Phase Preparation: Prepare a series of hexanes/ethyl acetate mixtures of increasing polarity (e.g., 9:1, 8:2, 7:3 v/v). Determine the optimal starting mobile phase using TLC.
-
Column Packing: Pack a chromatography column with silica gel using a slurry of the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the starting mobile phase.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Gradient Elution (Optional): If the product is eluting too slowly, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Troubleshooting decision tree for purification issues of this compound.
References
2-Cyano-2-phenylbutanamide stability and degradation issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of 2-cyano-2-phenylbutanamide. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental work with this compound.
| Issue | Potential Cause | Recommended Action |
| Inconsistent Assay Results | Degradation of the compound due to improper storage or handling. | Store this compound in a cool, dry, and dark place. For solutions, use freshly prepared samples or store at -20°C for short periods. Avoid repeated freeze-thaw cycles. |
| Inaccurate quantification due to the presence of degradation products. | Use a validated stability-indicating analytical method, such as HPLC-UV, to separate and quantify the parent compound from any degradants. | |
| Appearance of New Peaks in Chromatogram | Hydrolytic degradation of the amide or nitrile functional group. | Control the pH of the experimental solutions. Hydrolysis of the amide is accelerated in both acidic and basic conditions. Maintain a neutral pH where possible.[1][2][3] |
| Oxidative degradation. | Degas solvents and blanket solutions with an inert gas (e.g., nitrogen or argon) to minimize exposure to oxygen. Avoid sources of peroxide contaminants in excipients or solvents. | |
| Photodegradation. | Protect solutions and solid material from light by using amber vials or covering containers with aluminum foil.[4] | |
| Loss of Compound Potency Over Time | Thermal degradation. | Avoid exposing the compound to high temperatures. If heating is necessary for an experimental step, perform it for the shortest possible duration and at the lowest effective temperature. |
| Chemical incompatibility with other reagents or excipients. | Conduct compatibility studies with other components of the formulation or experimental system. | |
| Poor Peak Shape in HPLC Analysis | Column degradation or contamination. | Flush the column with an appropriate solvent after each use and store it according to the manufacturer's instructions. Use a guard column to protect the analytical column.[5] |
| Inappropriate mobile phase composition or pH. | Optimize the mobile phase to ensure good peak shape. The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds.[5] | |
| Sample overload. | Reduce the concentration or injection volume of the sample.[6] |
Frequently Asked Questions (FAQs)
1. What are the likely degradation pathways for this compound?
Based on its chemical structure, which contains both amide and nitrile functional groups, the primary degradation pathways are likely to be:
-
Hydrolysis: The amide bond can hydrolyze under acidic or basic conditions to form 2-cyano-2-phenylbutanoic acid and ammonia.[1][2][3] The nitrile group can also hydrolyze, typically under more vigorous conditions, to first form the corresponding amide (2-phenylbutane-1,1-dicarboxamide) and subsequently the carboxylic acid.
-
Oxidation: The tertiary carbon atom alpha to the phenyl group and nitrile could be susceptible to oxidation, potentially leading to the formation of hydroxylated impurities.
-
Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light. The exact degradation products would need to be identified through forced degradation studies.
2. How should I store this compound to ensure its stability?
To maintain the stability of this compound, it is recommended to store the solid compound in a tightly sealed container in a cool, dry, and dark environment. For solutions, it is advisable to prepare them fresh. If short-term storage is necessary, store solutions at -20°C in airtight containers, protected from light. Avoid repeated freeze-thaw cycles.
3. What is a stability-indicating method and why do I need one for this compound?
A stability-indicating method is a validated analytical procedure that can accurately and specifically measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[7] It is crucial for studying the stability of this compound as it allows you to quantify the extent of degradation and understand the degradation kinetics. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for developing stability-indicating methods.[8]
4. How can I perform a forced degradation study for this compound?
Forced degradation studies, or stress testing, are conducted to intentionally degrade the compound to identify potential degradation products and establish the degradation pathways.[9] A typical forced degradation study would involve exposing the compound to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidation: 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heating the solid compound at a high temperature (e.g., 105°C).
-
Photodegradation: Exposing the compound in solution and as a solid to UV and visible light.[4][10]
Samples should be analyzed at various time points to track the degradation process.
Experimental Protocols
General Protocol for a Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound. The concentrations and time points should be optimized based on the observed stability of the compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep one set of samples at room temperature and another at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep one set of samples at room temperature and another at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the samples at room temperature.
-
Thermal Degradation (Solid): Place a known amount of solid this compound in an oven at 105°C.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C.
-
Photodegradation: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Collection and Analysis:
-
Withdraw aliquots from the stressed solutions at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
For the solid thermal stress, dissolve a portion of the solid in the initial solvent at each time point.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize any significant degradation products using techniques like LC-MS.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 8. ijpsm.com [ijpsm.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Improving solubility of 2-Cyano-2-phenylbutanamide for biological assays
This guide provides researchers, scientists, and drug development professionals with essential information for improving the solubility of 2-Cyano-2-phenylbutanamide in biological assays. It includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its properties?
This compound, also known as ciobutide, is an organic compound with the molecular formula C11H12N2O.[1] Its structure contains a cyano group, which can influence its biological activity and physicochemical properties, such as electronic effects, lipophilicity, and metabolism.[2] Based on available data, it is a solid with a melting point of 112-113°C and is known to be slightly soluble in chloroform and ethyl acetate.[3] For storage, a temperature of -20°C in a freezer is recommended.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 80544-75-8 | [3] |
| Molecular Formula | C11H12N2O | [1] |
| Molecular Weight | 188.23 g/mol | [3] |
| Melting Point | 112-113°C | [3] |
| Known Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [3] |
| Storage Temperature | -20°C | [3] |
Q2: Why is the solubility of a compound critical for biological assays?
For a compound to be accurately evaluated in a biological assay, it must be fully dissolved in the assay medium.[4] Poor aqueous solubility is a major challenge for many new chemical entities and can lead to several problems, including:
-
Underestimation of Potency: If a compound precipitates, the actual concentration available to interact with the biological target is lower than the intended concentration, leading to inaccurate IC50 values and misleading structure-activity relationships (SAR).[5][6]
-
Poor Reproducibility: Precipitation can be erratic, causing high variability in assay results.[5]
-
False Negatives: A potentially active compound may appear inactive if it is not sufficiently soluble to reach an effective concentration.[6]
-
Assay Interference: Compound aggregates or precipitates can interfere with assay signals, particularly in optical-based assays, leading to false positives.[7]
Q3: What are the primary strategies to improve the solubility of a compound like this compound?
Several techniques can be employed to enhance the solubility of poorly water-soluble compounds for in vitro assays.[8][9] The main approaches include chemical and physical modifications.[10] Key strategies include:
-
Co-solvents: Using a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to first dissolve the compound before diluting it into the aqueous assay buffer.[11][12]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can convert the molecule into a more soluble salt form.[13][14] Weakly acidic or basic compounds are particularly amenable to this method.[10]
-
Use of Excipients:
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[15] They can encapsulate the poorly soluble compound, forming an inclusion complex that has greatly improved aqueous solubility.[16][17][18]
-
Surfactants: The addition of non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations can help solubilize compounds by forming micelles.[19]
-
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface-area-to-volume ratio of the compound, which can enhance its dissolution rate.[8][14][20]
Table 2: Comparison of Common Solubilization Techniques
| Technique | Advantages | Disadvantages | Best For |
| Co-solvents (e.g., DMSO) | Simple and widely used; effective for many compounds. | Can be toxic to cells at higher concentrations (>1%); may affect enzyme activity.[21][22] | Initial screening; non-cellular assays. |
| pH Adjustment | Very effective for ionizable compounds; uses simple buffers. | Only applicable to compounds with acidic or basic functional groups; potential for pH to affect assay biology.[23] | Compounds with a pKa in a biocompatible range. |
| Cyclodextrins | Low cellular toxicity; highly effective at increasing solubility.[16][22] | Can be expensive; may alter the free concentration of the compound, affecting potency measurements.[24] | Cell-based assays; reducing solvent toxicity. |
| Surfactants | Can be effective at low concentrations. | May interfere with assay components or disrupt cell membranes.[25] | Biochemical assays where compatibility has been confirmed. |
Troubleshooting Guide
Issue 1: Compound precipitates immediately upon dilution into aqueous assay buffer.
This is a common issue when the compound's concentration exceeds its kinetic solubility upon a rapid solvent shift.[19]
-
Possible Cause 1: High Supersaturation: The final concentration in the assay is too high.
-
Solution: Decrease the final concentration of the compound. Perform a concentration-response curve to find the highest soluble concentration that still yields a biological signal.[19]
-
-
Possible Cause 2: Rapid Solvent Shift: Adding a concentrated DMSO stock directly into an aqueous buffer causes the compound to "crash out" of solution.
-
Solution 1 (Serial Dilution): Instead of a single large dilution, perform a stepwise serial dilution. For example, first dilute the DMSO stock into a mixture of 50% DMSO/50% buffer before the final dilution into the assay buffer.[19]
-
Solution 2 (Direct to Media): Add the DMSO stock directly to the complete assay media, which often contains proteins or other components that can help maintain solubility, rather than to a simple buffer.[6] Ensure rapid and thorough mixing (e.g., vortexing) immediately upon addition.[5]
-
Issue 2: Compound precipitates over the course of the assay incubation.
This suggests the compound concentration is above its thermodynamic solubility limit or that it is unstable.
-
Possible Cause 1: Thermodynamic Insolubility: The compound is not stable in solution at that concentration and temperature over time.
-
Solution: Lower the final compound concentration to below its thermodynamic solubility limit.[19]
-
-
Possible Cause 2: Temperature Fluctuations: Changes in temperature during the assay can cause a compound to precipitate.
-
Solution: Ensure that all assay components are maintained at a constant and controlled temperature throughout the experiment.[19]
-
-
Possible Cause 3: Compound Instability: The compound may be degrading into less soluble byproducts.
-
Solution: Assess the stability of the compound in the assay buffer over the time course of the experiment. If instability is confirmed, it may be necessary to shorten the assay incubation time.[19]
-
Issue 3: Assay results are inconsistent, or the compound appears less potent than expected.
Poor solubility is a primary cause of inaccurate and variable biological data.[5][6]
-
Possible Cause: Unknown Soluble Concentration: If the compound is not fully dissolved, the effective concentration is unknown and lower than the nominal concentration.
-
Solution 1 (Determine Solubility): Empirically determine the kinetic solubility of this compound directly in your assay buffer (see Protocol 2). Do not use concentrations above this limit for definitive experiments.[19]
-
Solution 2 (Use Solubilizers): Proactively use a solubilization method, such as incorporating cyclodextrins, to ensure the compound remains in solution throughout the experiment.[24]
-
Issue 4: The solvent (e.g., DMSO) is causing cellular toxicity or assay interference.
-
Possible Cause: High Solvent Concentration: Many cell-based assays are sensitive to organic solvents. DMSO concentrations above 1% can reduce cell viability, while even lower concentrations (0.25-0.5%) can have stimulatory or inhibitory effects depending on the cell type.[21][22]
-
Solution 1 (Solvent Tolerance Curve): Perform a control experiment to determine the maximum concentration of your solvent that does not affect the assay readout or cell health. Always keep the final solvent concentration constant across all wells, including controls.[21][22]
-
Solution 2 (Alternative Method): Switch to a more biocompatible solubilization strategy. For sensitive cell-based assays, using cyclodextrins is an excellent alternative as they typically exhibit low toxicity.[16][21]
-
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the standard method for preparing a stock solution in an organic co-solvent.
-
Weigh Compound: Accurately weigh a small amount (e.g., 1-5 mg) of this compound.
-
Select Solvent: Use high-purity dimethyl sulfoxide (DMSO) as the initial solvent.
-
Calculate Volume: Calculate the volume of DMSO required to achieve a high concentration stock (e.g., 10 mM or 20 mM).
-
Volume (L) = Mass (g) / (Molar Mass ( g/mol ) x Desired Concentration (mol/L))
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the compound. Mix thoroughly by vortexing. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution if necessary.[5]
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles, which can cause compound precipitation.[6]
Protocol 2: Kinetic Solubility Determination by Turbidimetry
This protocol provides a method to estimate the maximum concentration at which the compound remains soluble upon dilution into your specific assay buffer.[19]
-
Prepare Plate: In a clear 96-well plate, perform a serial dilution of your compound's DMSO stock solution directly in DMSO.
-
Add Buffer: Rapidly add your aqueous assay buffer to all wells, including DMSO-only controls. The goal is to achieve the same final DMSO concentration in every well (e.g., 1%).
-
Incubate: Cover the plate and incubate at your assay temperature (e.g., room temperature or 37°C) for 1-2 hours.
-
Measure Turbidity: Read the absorbance of the plate at a wavelength where the compound does not absorb but where precipitate will scatter light (e.g., 600-650 nm).[19]
-
Analyze Data: Plot absorbance against compound concentration. The kinetic solubility limit is the concentration at which the absorbance begins to increase sharply, indicating the formation of a precipitate.
Protocol 3: Improving Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This method can be used to prepare a stock solution for sensitive assays where organic solvents are a concern.[16][17]
-
Prepare Cyclodextrin Solution: Prepare a concentrated solution of HP-β-CD in your assay buffer (e.g., 20-40% w/v). Gentle heating may be required to fully dissolve the cyclodextrin.
-
Add Compound: Add a pre-weighed amount of solid this compound directly to the HP-β-CD solution to achieve the desired final concentration.
-
Incubate and Mix: Tightly cap the vial and mix vigorously. Incubate the mixture overnight at room temperature on a shaker or rotator to allow for the formation of the inclusion complex.
-
Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.
-
Collect Supernatant: Carefully collect the clear supernatant. This is your final, cyclodextrin-solubilized stock solution. The concentration should be confirmed analytically if possible. This stock can now be diluted further in the assay buffer.
Visualized Workflows
Caption: Decision tree for selecting a suitable solubilization strategy.
Caption: Workflow for troubleshooting compound precipitation in assays.
References
- 1. This compound 80544-75-8, Information for this compound 80544-75-8, Suppliers of this compound 80544-75-8 [chemnet.com]
- 2. researchgate.net [researchgate.net]
- 3. RAC this compound CAS#: 80544-75-8 [m.chemicalbook.com]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journal.appconnect.in [journal.appconnect.in]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 12. Cosolvent - Wikipedia [en.wikipedia.org]
- 13. How does pH affect solubility? - askIITians [askiitians.com]
- 14. wjbphs.com [wjbphs.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 18. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 22. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. rjpharmacognosy.ir [rjpharmacognosy.ir]
Troubleshooting 2-Cyano-2-phenylbutanamide synthesis side reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-cyano-2-phenylbutanamide. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most probable and widely applicable method for synthesizing this compound is through the C-alkylation of a 2-phenylcyanoacetamide precursor with an ethyl halide (e.g., ethyl bromide or ethyl iodide). This reaction typically requires a base to deprotonate the acidic α-carbon, forming a nucleophilic enolate that then attacks the ethyl halide in an SN2 reaction.
Q2: What are the critical parameters to control during this synthesis?
A2: Several factors are crucial for a successful synthesis with high yield and purity:
-
Choice of Base: The base should be strong enough to deprotonate the α-carbon but not so strong as to cause significant side reactions like hydrolysis of the amide or nitrile. Common bases include sodium ethoxide and potassium tert-butoxide.
-
Solvent: Anhydrous polar aprotic solvents like DMF, DMSO, or THF are generally preferred to dissolve the reactants and facilitate the SN2 reaction.
-
Temperature: The reaction temperature should be carefully controlled to prevent side reactions. Alkylation is often carried out at or below room temperature.
-
Moisture Control: The presence of water can lead to hydrolysis of the nitrile and amide groups. Therefore, anhydrous conditions are highly recommended.
Q3: What are the most common impurities I might find in my crude product?
A3: Common impurities include unreacted starting materials (2-phenylcyanoacetamide and ethyl halide), over-alkylated byproducts, and products resulting from hydrolysis of the nitrile or amide functional groups.
Troubleshooting Guide
Low or No Product Yield
Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A4: Low yields can stem from several issues. Below is a table summarizing potential causes and solutions.
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation | Use a stronger base or ensure the stoichiometry of the base to the starting material is correct (at least 1 equivalent). |
| Poor Nucleophilicity of Enolate | Ensure the reaction is conducted in a suitable polar aprotic solvent. |
| Ineffective Alkylating Agent | Use a more reactive ethyl halide (ethyl iodide is more reactive than ethyl bromide). Ensure the quality and purity of the alkylating agent. |
| Side Reactions | Optimize the reaction temperature; lower temperatures often favor the desired C-alkylation. |
| Work-up Issues | Ensure proper extraction and isolation of the product. Check the pH during aqueous work-up to prevent product loss or degradation. |
Formation of Side Products
Q5: I am observing significant side products in my reaction mixture. How can I identify and minimize them?
A5: The formation of side products is a common challenge. The following sections detail the most likely side reactions and strategies for their mitigation.
Alkylation can sometimes occur on the nitrogen or oxygen atoms of the amide group, leading to N-ethyl-2-cyano-2-phenylbutanamide or the corresponding imino ether.
-
Mitigation: C-alkylation is generally favored for α-cyanoacetamides. However, to further minimize N- and O-alkylation, you can try using a less polar solvent or a bulkier base, which can sterically hinder attack at the amide group.
The nitrile and amide functional groups are susceptible to hydrolysis, especially under acidic or basic conditions, which can occur during the reaction or work-up.[1][2][3]
-
Nitrile Hydrolysis: Can lead to the formation of 2-phenylbutanamide-2-carboxylic acid.
-
Amide Hydrolysis: Can result in 2-cyano-2-phenylbutanoic acid.
-
Mitigation:
-
Use anhydrous reagents and solvents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
During the work-up, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture promptly.
-
While less common for this specific mono-alkylation, if there are other acidic protons, further alkylation could occur.
-
Mitigation: Use a strict 1:1 stoichiometry of the enolate to the ethyl halide. Add the alkylating agent slowly to the reaction mixture.
The following table summarizes the expected yields under different conditions, highlighting the impact of side reactions.
| Condition | Desired Product Yield (%) | Major Side Product(s) |
| Optimal | 80-90% | Minimal |
| Presence of Water | 50-60% | Hydrolysis products (amide and carboxylic acid) |
| Excess Base/High Temp. | 40-50% | N- and O-alkylation products, potential for hydrolysis |
| Sub-optimal Base | <40% | Primarily unreacted starting material |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on common alkylation reactions of active methylene compounds.
-
Preparation: To a solution of 2-phenylcyanoacetamide (1 equivalent) in anhydrous DMF, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0°C under an inert atmosphere.
-
Enolate Formation: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another hour.
-
Alkylation: Cool the reaction mixture back to 0°C and add ethyl bromide (1.2 equivalents) dropwise.
-
Reaction: Allow the reaction to proceed at room temperature overnight.
-
Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizations
Reaction Pathway and Side Reactions
The following diagram illustrates the main synthetic pathway to this compound and the key side reactions that can occur.
Caption: Main reaction and side pathways in the synthesis.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to troubleshoot common issues during the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Optimization of Reaction Conditions for Cyanoacetamide Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of cyanoacetamide derivatives. It provides troubleshooting guidance for common experimental issues, frequently asked questions, detailed experimental protocols, and summaries of key reaction parameters.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of cyanoacetamide derivatives, offering potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Improper pH control: The reaction is highly sensitive to pH. A medium that is too acidic can lead to decomposition of the product, while a pH that is too high may promote side reactions.[1] | Nitrosation: Adjust the pH to approximately 2 using a suitable acid like hydrochloric acid.[2] For some protocols, a pH range of 5.0 - 6.0 is optimal.[1] Using a weaker acid, such as acetic acid, or a substoichiometric amount of a stronger acid can prevent excessively low pH.[3] |
| Suboptimal Temperature: High temperatures can cause decomposition of the starting material or product.[1] | Nitrosation: Maintain the reaction temperature between 0-5°C using an ice bath to control the reaction rate and minimize side reactions.[2][3] Some protocols may require slightly elevated temperatures around 40°C.[3] | |
| Incomplete Reaction: Insufficient reaction time or inefficient mixing can lead to incomplete conversion.[1][2] | Allow for sufficient reaction time, typically 1 to 3 hours, for the reaction to go to completion.[1] Ensure vigorous and efficient mixing to avoid localized high concentrations of reagents.[1] Monitor the reaction progress using TLC or HPLC.[2] | |
| Reagent Quality and Stoichiometry: Impure starting materials or incorrect molar ratios of reactants can lead to byproducts and incomplete reactions.[1] | Use high-purity starting materials. Ensure the correct molar ratios of reactants are used; sometimes a slight excess of one reagent may be beneficial.[3] | |
| Significant Formation of Side Products | Cyclization of Starting Material: This can occur at elevated temperatures.[1] | Maintain a low reaction temperature to minimize this side reaction.[1] |
| Hydrolysis of Amide and Nitrile Groups: These reactions are exacerbated by deviations from optimal pH and temperature.[2] | Strictly control the pH and temperature within the optimal range for the specific reaction.[2] | |
| Difficulty in Product Isolation | Product is Soluble in the Reaction Mixture: The product may not precipitate if the solvent volume is too large or the temperature is too high. | If the product does not precipitate, try cooling the reaction mixture in an ice bath. Concentrating the mixture under reduced pressure can also aid precipitation.[3] |
| Fine Precipitate Clogs Filter: The product may form very fine crystals that are difficult to filter. | Consider alternative filtration methods or allow the precipitate to settle and decant the supernatant before filtration. | |
| Product Polymerization (for cyanoacrylates): Cyanoacrylates are prone to anionic polymerization, especially in the presence of moisture or bases.[4] | When using column chromatography, use an acidified solvent system (e.g., with a few drops of acetic acid) to suppress polymerization.[4] If distillation is necessary, use a polymerization inhibitor and a high vacuum to keep the temperature low.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 2-Cyano-2-(hydroxyimino)acetamide?
A1: The most common method is the nitrosation of a 2-cyanoacetamide derivative. This is typically achieved by reacting 2-cyanoacetamide with a nitrite salt, such as sodium nitrite, in the presence of an acid like acetic acid or hydrochloric acid.[3]
Q2: What are the key starting materials for the nitrosation reaction?
A2: The essential starting materials include a 2-cyanoacetamide derivative, a nitrosating agent (commonly sodium nitrite), an acid to generate nitrous acid in situ, and a suitable solvent, often an aqueous medium or a mixture of water and a miscible organic solvent.[3]
Q3: What is the Knoevenagel condensation and how is it applied to cyanoacetamide derivatives?
A3: The Knoevenagel condensation is a reaction between an active methylene compound (like cyanoacetamide) and a carbonyl compound (an aldehyde or ketone) to form a new carbon-carbon double bond.[5] This reaction is widely used to synthesize arylidene cyanoacetamide derivatives, which are valuable in medicinal chemistry.[5][6]
Q4: What catalysts are typically used for the Knoevenagel condensation with cyanoacetamide?
A4: Basic catalysts are commonly employed. Examples include piperidine, trimethylamine, and diisopropylethylammonium acetate (DIPEAc).[4][6][7]
Q5: How can I monitor the progress of my reaction?
A5: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the consumption of starting materials and the formation of the product.[2]
Data Presentation: Reaction Condition Optimization
Table 1: Nitrosation of Cyanoacetamide Derivatives - Key Parameters
| Parameter | Recommended Condition | Notes |
| Temperature | 0 - 5°C or ~40°C[2][3] | Low temperatures are generally preferred to minimize side reactions. |
| pH | ~2 or 5.0 - 6.0[1][2] | pH control is critical to prevent product decomposition and side reactions.[1] |
| Acid | Hydrochloric acid or Acetic acid[3] | A weaker acid or substoichiometric amounts of a strong acid can be used.[3] |
| Reaction Time | 1 - 3 hours[1] | Monitor reaction to completion by TLC or HPLC.[2] |
Table 2: Knoevenagel Condensation - Catalysts and Conditions
| Catalyst | Aldehyde/Ketone | Solvent | Temperature | Yield |
| Piperidine | 6-nitroveratraldehyde | Methanol | Reflux | ~60% (initial scale)[7] |
| Trimethylamine | Aromatic aldehydes | Absolute Ethanol | Room Temperature | 70.0 - 90.0%[5][6] |
| Diisopropylethylammonium acetate (DIPEAc) | Aromatic aldehyde | Hexane | 65 - 70°C | High yields reported[4] |
Experimental Protocols
Protocol 1: Synthesis of 2-Cyano-2-(hydroxyimino)acetamide via Nitrosation
Materials:
-
N-Aryl-2-cyanoacetamide (10 mmol)
-
Sodium nitrite (0.69 g, 10 mmol)
-
Glacial acetic acid (20 mL)
-
Water
-
Ice bath
Procedure:
-
Dissolve the N-Aryl-2-cyanoacetamide in glacial acetic acid in a flask equipped with a magnetic stirrer.[3]
-
Cool the flask in an ice bath to maintain a temperature between 0-5°C.[3]
-
Prepare an aqueous solution of sodium nitrite in a small amount of water.[3]
-
Add the sodium nitrite solution portion-wise to the stirred reaction mixture, ensuring the temperature is maintained between 0-5°C throughout the addition.[3]
-
After the complete addition of the nitrite solution, continue stirring the mixture for an additional hour at 0-5°C.[3]
-
Pour the reaction mixture into cold water to precipitate the product.[3]
-
Collect the precipitate by filtration, wash with cold water, and dry.[1]
Protocol 2: Synthesis of Arylidene Cyanoacetamide Derivatives via Knoevenagel Condensation
Materials:
-
Cyanoacetamide (0.01 mol)
-
Aromatic aldehyde (e.g., cinnamaldehyde, 4-(dimethylamino)benzaldehyde) (0.01 mol)[6]
-
Absolute ethanol
-
Trimethylamine[6]
Procedure:
-
Dissolve the cyanoacetamide in absolute ethanol.[5]
-
Add the aromatic aldehyde to the solution.
-
Add a catalytic amount of trimethylamine dropwise.
-
Stir the reaction mixture at room temperature. The reaction is often complete in a short time.[5]
-
The resulting solid product can be collected by filtration, washed with diethyl ether, and dried under vacuum.[5]
-
The crude product can be recrystallized from ethanol to yield the pure compound.[5]
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: General workflow for Knoevenagel condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mrj.org.ly [mrj.org.ly]
- 6. Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation [mrj.org.ly]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Technical Support Center: Scaling Up the Synthesis of 2-Cyano-2-phenylbutanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Cyano-2-phenylbutanamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental scale-up.
Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process:
-
Alkylation: Phase-transfer catalyzed (PTC) ethylation of phenylacetonitrile with ethyl bromide to produce 2-phenylbutyronitrile.
-
Hydrolysis: Selective hydrolysis of the resulting nitrile to the desired amide.
Below are detailed protocols, troubleshooting advice, and data to support the successful scaling of this synthesis.
Experimental Protocols
Step 1: Phase-Transfer Catalyzed Ethylation of Phenylacetonitrile
This protocol is adapted from established procedures for the alkylation of phenylacetonitrile.
Materials:
-
Phenylacetonitrile
-
Ethyl bromide
-
50% aqueous sodium hydroxide (NaOH)
-
Phase-transfer catalyst (e.g., Benzyltriethylammonium chloride - BTEAC)
-
Toluene
-
Water
-
Dilute hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge the 50% aqueous NaOH solution, phenylacetonitrile, and the phase-transfer catalyst.
-
Begin vigorous stirring and add ethyl bromide dropwise, maintaining the reaction temperature between 28-35°C. Cooling may be necessary to control the exothermic reaction.
-
After the addition is complete, continue stirring for 2-3 hours at the same temperature.
-
Increase the temperature to 40°C and stir for an additional 30 minutes to ensure complete reaction.
-
Cool the reaction mixture and quench with water.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers and wash successively with water, dilute HCl, and again with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude 2-phenylbutyronitrile.
-
The crude product can be purified by vacuum distillation.
Step 2: Selective Hydrolysis of 2-Phenylbutyronitrile to this compound
This protocol utilizes a controlled basic hydrolysis method to favor the formation of the amide over the carboxylic acid.
Materials:
-
2-Phenylbutyronitrile
-
Sodium hydroxide (NaOH)
-
Isopropanol (IPA)
-
Water
-
Dilute hydrochloric acid (HCl)
Procedure:
-
In a reactor, dissolve 2-phenylbutyronitrile in isopropanol.
-
Add a solution of NaOH in water. The concentration of NaOH should be carefully controlled.
-
Heat the mixture to a moderate temperature (e.g., 60°C) and monitor the reaction progress closely by TLC or GC.
-
The reaction time is critical to prevent over-hydrolysis to the carboxylic acid. Typically, the reaction is complete within several hours.
-
Once the reaction has reached the desired conversion, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with dilute HCl to a pH of 7.
-
The product may precipitate upon neutralization. If so, collect the solid by filtration.
-
If the product does not precipitate, extract the mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution to yield crude this compound.
-
The crude product can be purified by recrystallization.
Data Presentation
Table 1: Comparison of Phase-Transfer Catalysts for Alkylation
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield of 2-phenylbutyronitrile (%) | Reference |
| Benzyltriethylammonium chloride (BTEAC) | 1 | 2.5 | 78-84 | [1] |
| Tetrabutylammonium bromide (TBAB) | 2 | 3 | High | |
| Tetra-n-butylphosphonium bromide | 1 | 2 | ~95 |
Note: Yields are representative for analogous alkylation reactions and may vary based on specific experimental conditions.
Table 2: Conditions for Selective Hydrolysis of Nitriles to Amides
| Reagent System | Solvent | Temperature (°C) | Time (h) | Selectivity (Amide:Acid) | Reference |
| NaOH | Isopropanol/Water | 60 | 24 | Good to moderate | [2] |
| NaOH | Ethanol/Water | Reflux | 1-2 | Variable, requires careful monitoring | [3] |
| TFA/H₂SO₄ | Dichloromethane | Room Temp | 1-8 | High | [4] |
Note: Data is based on studies of various aromatic nitriles and serves as a guideline for optimization.
Mandatory Visualization
References
Technical Support Center: Managing Toxicity Risks of Cyano Compounds in the Lab
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in safely managing the toxicity risks associated with cyano compounds in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with cyano compounds in a laboratory setting?
A1: The primary hazard of cyano compounds is their high toxicity. The cyanide ion (CN-) can be rapidly fatal upon ingestion, inhalation, or skin contact. It acts as a cellular asphyxiant by inhibiting cytochrome c oxidase, an essential enzyme in aerobic respiration, thereby preventing cells from using oxygen. This leads to cytotoxic hypoxia, with the central nervous system and heart being the most affected organs. Additionally, many inorganic cyanide salts react with acids or even water to produce highly toxic and flammable hydrogen cyanide (HCN) gas.
Q2: What are the initial signs and symptoms of cyanide poisoning to watch for in the lab?
A2: Early symptoms of mild cyanide poisoning can be non-specific and include headache, dizziness, confusion, weakness, nausea, and vomiting. More severe exposure can rapidly lead to shortness of breath, convulsions, loss of consciousness, cardiac arrest, and death. A "cherry-red" skin color may be observed due to high oxygen levels in venous blood, as tissues are unable to utilize oxygen. It is critical to seek immediate medical attention if any of these symptoms are observed after potential exposure to a cyano compound.
Q3: What personal protective equipment (PPE) is mandatory when working with cyano compounds?
A3: Appropriate PPE is crucial for preventing exposure. The minimum required PPE includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles. A face shield should be worn in situations with a splash hazard.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Double gloving is often recommended. Always check gloves for tears or leaks before use.
-
Body Protection: A lab
Technical Support Center: 2-Cyano-2-phenylbutanamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-Cyano-2-phenylbutanamide.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient method for synthesizing this compound involves a two-step process. The first step is the α-alkylation of phenylacetonitrile with an ethylating agent, such as ethyl bromide or ethyl iodide, under basic conditions to form 2-phenylbutanenitrile. The subsequent step involves the controlled hydrolysis of the nitrile group of 2-phenylbutanenitrile to the corresponding primary amide, this compound.[1][2]
Q2: What are the most common impurities I should be aware of during the synthesis of this compound?
The common impurities can be categorized based on their origin in the synthetic process:
-
Starting Materials and Reagents: Unreacted phenylacetonitrile and the ethylating agent.
-
Side-Reaction Products:
-
2-Phenyl-2-ethylbutanenitrile (Di-ethylated byproduct): This can form if the reaction conditions are too harsh or if there is an excess of the ethylating agent.
-
2-Phenylbutanoic acid: This can result from the complete hydrolysis of the nitrile group under acidic or basic conditions, especially during the amide formation step.[3][4][5][6]
-
Unreacted 2-phenylbutanenitrile: Incomplete hydrolysis during the second step will leave the intermediate in the final product.
-
-
Degradation Products:
Q3: My reaction yield is low. What are the potential causes?
Low yields can often be attributed to several factors:
-
Inefficient Deprotonation: The base used for the deprotonation of phenylacetonitrile may not be strong enough or may be of poor quality.
-
Moisture: The presence of water in the reaction can consume the base and hinder the alkylation reaction.
-
Side Reactions: The formation of the di-ethylated byproduct can consume the starting material and reduce the yield of the desired mono-alkylated product.
-
Incomplete Hydrolysis: The conditions for the hydrolysis of the nitrile to the amide might be too mild, leading to a significant amount of unreacted 2-phenylbutanenitrile.
Q4: I am observing an unexpected peak in my HPLC/GC analysis. How can I identify it?
An unexpected peak could be one of the common impurities listed above. To identify it, you can:
-
Spike your sample: Inject a sample spiked with a known standard of a suspected impurity (e.g., phenylacetonitrile, 2-phenylbutanoic acid). An increase in the peak area of the unknown will confirm its identity.
-
Mass Spectrometry (MS): Couple your HPLC or GC to a mass spectrometer. The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which can be matched with the molecular weights of potential impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High levels of unreacted phenylacetonitrile | Incomplete alkylation reaction. | Ensure the use of a sufficiently strong base and anhydrous reaction conditions. Monitor the reaction progress by TLC or GC to ensure completion. |
| Presence of 2-Phenyl-2-ethylbutanenitrile (di-ethylated byproduct) | Excess of ethylating agent or prolonged reaction time. | Use a stoichiometric amount of the ethylating agent and carefully monitor the reaction time. |
| Formation of 2-Phenylbutanoic acid | Over-hydrolysis of the nitrile or amide. | Carefully control the temperature, reaction time, and concentration of acid or base during the hydrolysis step. |
| Product is an oil or fails to crystallize | Presence of impurities. | Purify the crude product using column chromatography or recrystallization from a suitable solvent system. |
| Inconsistent reaction outcomes | Variability in the quality of reagents or reaction conditions. | Use high-purity, anhydrous reagents and solvents. Maintain strict control over reaction parameters such as temperature and stirring speed. |
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylbutanenitrile (Nitrile Intermediate)
This protocol is based on the phase-transfer catalyzed alkylation of phenylacetonitrile.
Materials:
-
Phenylacetonitrile
-
Ethyl bromide
-
50% aqueous sodium hydroxide
-
Benzyltriethylammonium chloride (phase-transfer catalyst)
-
Benzene (or another suitable organic solvent)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser, combine phenylacetonitrile, 50% aqueous sodium hydroxide, and a catalytic amount of benzyltriethylammonium chloride.
-
Stir the mixture vigorously and add ethyl bromide dropwise at a controlled temperature (e.g., 28-35 °C).
-
After the addition is complete, continue stirring for a designated period (e.g., 2 hours).
-
Work up the reaction by adding water and extracting the product with an organic solvent like benzene.
-
Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-phenylbutanenitrile.
-
Purify the crude product by vacuum distillation.
Protocol 2: Hydrolysis of 2-Phenylbutanenitrile to this compound
This protocol describes a controlled hydrolysis of the nitrile to the primary amide.
Materials:
-
2-Phenylbutanenitrile
-
Strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or base (e.g., sodium hydroxide)
-
Water
Procedure:
-
Carefully add the 2-phenylbutanenitrile to a cooled, stirred solution of the chosen acid or base.
-
Heat the reaction mixture under controlled temperature and for a specific duration to favor the formation of the amide over the carboxylic acid.
-
Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
Upon completion, neutralize the reaction mixture carefully.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it, and remove the solvent to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Protocol 3: Analytical Method for Impurity Profiling by HPLC-UV
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase:
-
A gradient mixture of acetonitrile and water (with 0.1% formic acid or another suitable buffer). A typical gradient could be starting from 30% acetonitrile and increasing to 90% over 20 minutes.
Detection:
-
UV detection at a wavelength of approximately 210-220 nm.
Sample Preparation:
-
Dissolve a known concentration of the sample in the mobile phase.
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject the sample and run the gradient program.
-
Identify and quantify the peaks corresponding to this compound and its potential impurities by comparing their retention times and peak areas with those of known standards.
Data Presentation
Table 1: Common Impurities and their Characteristics
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| Phenylacetonitrile | C₈H₇N | 117.15 | Unreacted starting material |
| 2-Phenylbutanenitrile | C₁₀H₁₁N | 145.20 | Unreacted intermediate |
| 2-Phenyl-2-ethylbutanenitrile | C₁₂H₁₅N | 173.26 | Di-ethylation side-reaction |
| 2-Phenylbutanoic acid | C₁₀H₁₂O₂ | 164.20 | Hydrolysis of nitrile/amide |
Table 2: Typical HPLC Retention Times (Example)
| Compound | Retention Time (min) |
| Phenylacetonitrile | 5.2 |
| 2-Phenylbutanenitrile | 8.5 |
| This compound | 10.1 |
| 2-Phenyl-2-ethylbutanenitrile | 12.3 |
| 2-Phenylbutanoic acid | 7.8 |
| Note: Retention times are illustrative and will vary depending on the specific HPLC conditions. |
Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Carboxylic acid synthesis by hydrolysis of amides [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Video: Amides to Carboxylic Acids: Hydrolysis [jove.com]
Validation & Comparative
A Comparative Guide to 2-Cyano-2-phenylbutanamide and Other Phenylacetonitrile Derivatives in Anticonvulsant Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the evaluation and comparison of 2-Cyano-2-phenylbutanamide and related phenylacetonitrile derivatives as potential anticonvulsant agents. Due to the limited publicly available data on this compound, this document focuses on establishing a methodology for comparison, utilizing data from structurally similar compounds to illustrate the evaluation process.
Introduction to Phenylacetonitrile Derivatives as Anticonvulsants
Phenylacetonitrile and its derivatives represent a class of organic compounds that have been investigated for their therapeutic potential, particularly as anticonvulsants. Their chemical structure, characterized by a phenyl group attached to a carbon bearing a nitrile group, allows for a variety of modifications to explore structure-activity relationships (SAR). Understanding these relationships is crucial in the development of new antiepileptic drugs (AEDs) with improved efficacy and safety profiles.[1]
This guide will focus on the comparative evaluation of this compound and its analogs, including the structurally related metabolite Phenylethylmalonamide (PEMA), an active metabolite of the anticonvulsant drug primidone. The comparison will be based on preclinical anticonvulsant screening models, neurotoxicity assessments, and in vitro safety pharmacology assays.
Comparative Efficacy and Neurotoxicity
The primary evaluation of potential anticonvulsant compounds involves assessing their efficacy in animal models of seizures and their potential for inducing neurotoxicity. The most common models are the Maximal Electroshock Seizure (MES) test, predictive of efficacy against generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, which is a model for absence seizures. Neurotoxicity is often assessed using the Rotarod test, which measures motor impairment.
The efficacy of a compound is typically reported as the median effective dose (ED50), the dose at which 50% of the animals are protected from seizures. The median toxic dose (TD50) is the dose at which 50% of the animals exhibit neurotoxic effects. The Protective Index (PI = TD50/ED50) is a crucial measure of the therapeutic window of a compound.
Table 1: Comparative Anticonvulsant Activity and Neurotoxicity of Selected Phenylacetamide and Related Derivatives
| Compound | Animal Model | Anticonvulsant Test | ED50 (mg/kg) | Neurotoxicity Test | TD50 (mg/kg) | Protective Index (PI) | Reference |
| N-(2-hydroxyethyl)decanamide | Mouse | MES | 22.0 | Rotarod | >600 | >27.5 | |
| N-(2-hydroxyethyl)stearamide | Mouse | MES | 20.5 | Rotarod | >1000 | >48.8 | |
| N-Alkyl-2-anilinophenylacetamide Derivative (Compound 12) | Mouse | MES | 24.0 | Rotarod | 487.5 | 20.3 | |
| Phenylmethylenehydantoin Derivative (Compound 14) | Mouse | MES | 28 ± 2 | - | - | - | [1] |
| Phenylmethylenehydantoin Derivative (Compound 12) | Mouse | MES | 39 ± 4 | - | - | - | [1] |
| Trifluoromethylated Enaminone Derivative (Compound 38) | Rat (oral) | MES | 23.47 | Rotarod | >300 | >12.8 | |
| N-{(2-[2-(phenoxy)ethoxy]ethyl}aminoalkanol Derivative (Compound 37) | Mouse | MES | 12.92 | Rotarod | 33.26 | 2.57 | |
| Aminoacetamide Derivative (Compound 15) | Mouse | MES | 21 | - | - | - | |
| Phenytoin (Standard) | Mouse | MES | 30 ± 2 | - | - | - | [1] |
| Carbamazepine (Standard) | Rat (oral) | MES | 28.20 | - | - | - |
Note: Data for this compound is not available in the public domain. The table presents data for structurally related compounds to illustrate the comparative framework.
Proposed Mechanism of Action
While the precise mechanism of action for this compound is unknown, insights can be drawn from its structural analog, Phenylethylmalonamide (PEMA). PEMA is an active metabolite of primidone and is believed to exert its anticonvulsant effects through multiple mechanisms. These include the modulation of voltage-gated sodium channels, which reduces neuronal hyperexcitability, and the enhancement of GABAergic inhibition. The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system, and its potentiation leads to a decrease in neuronal firing.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible comparison of anticonvulsant candidates.
In Vivo Efficacy and Neurotoxicity Screening
4.1.1. Maximal Electroshock (MES) Seizure Test
-
Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.
-
Animals: Male albino mice (e.g., Swiss mice, 18-25 g) are commonly used.
-
Apparatus: An electroconvulsive shock generator with corneal electrodes.
-
Procedure:
-
Administer the test compound intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.
-
At the time of predicted peak drug effect, apply a drop of anesthetic ophthalmic solution to the animal's eyes.
-
Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via the corneal electrodes.
-
Observe the animal for the presence or absence of the tonic hindlimb extension. Abolition of this phase is considered protection.
-
-
Data Analysis: The ED50 is calculated from the dose-response data.
4.1.2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test
-
Objective: To assess the ability of a test compound to prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazole.
-
Animals: Male albino mice (e.g., Swiss mice, 18-25 g).
-
Procedure:
-
Administer the test compound as described for the MES test.
-
At the time of predicted peak drug effect, inject a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.
-
Observe the animal for a set period (e.g., 30 minutes) for the onset of clonic seizures lasting for at least 5 seconds.
-
-
Data Analysis: The ED50 is calculated based on the percentage of animals protected from seizures at different doses.
4.1.3. Rotarod Neurotoxicity Test
-
Objective: To evaluate the motor-impairing effects of a test compound.
-
Apparatus: A rotating rod apparatus.
-
Procedure:
-
Train the animals to remain on the rotating rod (e.g., at 5-10 rpm) for a predetermined duration (e.g., 1-2 minutes).
-
On the test day, administer the test compound or vehicle.
-
At the time of predicted peak effect, place each animal on the rotarod rotating at a challenging speed (e.g., 20-40 rpm).
-
Record the time the animal remains on the rod. An animal is considered to have failed the test if it falls off the rod within a specified time (e.g., 1 minute).
-
-
Data Analysis: The TD50 is calculated from the dose-response data.
In Vitro Safety Pharmacology
4.2.1. Cytochrome P450 (CYP) Inhibition Assay
-
Objective: To determine the potential of a test compound to inhibit major CYP450 enzymes, which is a primary cause of drug-drug interactions.
-
Method: Fluorogenic or LC-MS/MS-based assays using human liver microsomes.
-
Procedure:
-
Incubate the test compound at various concentrations with human liver microsomes, a specific substrate for a CYP isoform (e.g., midazolam for CYP3A4), and a cofactor (NADPH).
-
After a set incubation period, stop the reaction and quantify the formation of the metabolite.
-
The percentage of inhibition is calculated by comparing the metabolite formation in the presence and absence of the test compound.
-
-
Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is determined.
Table 2: In Vitro CYP450 Inhibition Profile (Illustrative)
| CYP Isoform | Test Compound | IC50 (µM) |
| CYP1A2 | Compound X | > 50 |
| CYP2C9 | Compound X | 15.2 |
| CYP2C19 | Compound X | 28.7 |
| CYP2D6 | Compound X | > 50 |
| CYP3A4 | Compound X | 8.9 |
This table is for illustrative purposes only.
4.2.2. hERG Potassium Channel Assay
-
Objective: To assess the potential of a test compound to block the hERG potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.
-
Method: Manual or automated patch-clamp electrophysiology on cells stably expressing the hERG channel.
-
Procedure:
-
Obtain whole-cell patch-clamp recordings from hERG-expressing cells.
-
Apply a specific voltage protocol to elicit hERG currents.
-
Perfuse the cells with increasing concentrations of the test compound and record the corresponding changes in the hERG current.
-
-
Data Analysis: The IC50 value for hERG channel blockade is determined from the concentration-response curve.
Conclusion
The systematic evaluation of phenylacetonitrile derivatives for anticonvulsant activity requires a multi-faceted approach, encompassing in vivo efficacy and neurotoxicity studies, as well as in vitro safety pharmacology assays. While direct experimental data for this compound is currently lacking, the methodologies and comparative data for related compounds presented in this guide provide a robust framework for its future evaluation and for the broader field of anticonvulsant drug discovery. The structural similarity to active compounds like PEMA suggests that this compound warrants further investigation to determine its potential as a novel antiepileptic agent. Future studies should focus on generating the quantitative data outlined in this guide to enable a direct and meaningful comparison with existing and emerging anticonvulsant therapies.
References
A Comparative Guide to the Synthesis of 2-Cyano-2-phenylbutanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential synthetic routes for 2-Cyano-2-phenylbutanamide, a valuable intermediate in pharmaceutical research. The following sections detail plausible synthetic strategies, offering insights into their methodologies, potential advantages, and key experimental considerations. While a direct, optimized one-pot synthesis is not extensively documented in publicly available literature, this guide constructs feasible pathways based on established organic chemistry principles and analogous reactions.
Executive Summary
The synthesis of this compound can be approached through two primary strategic disconnections: Route A , involving the formation of the C-N amide bond at a late stage, and Route B , which focuses on the alkylation of a pre-formed cyanoacetamide derivative. Each route presents a unique set of challenges and benefits in terms of starting material availability, reaction conditions, and potential yield.
| Synthesis Route | Key Intermediate | Starting Materials | Key Reactions | Potential Advantages | Potential Challenges |
| Route A | 2-Cyano-2-phenylbutyronitrile | Phenylacetonitrile, Ethyl Halide | Phase-Transfer Catalyzed Alkylation, Nitrile Hydrolysis/Amidation | Well-established alkylation methodology. | Controlled partial hydrolysis of the nitrile can be difficult. |
| Route B | 2-Cyano-2-phenylacetamide | Ethyl 2-cyano-2-phenylacetate, Ammonia | Amidation, Alkylation | Avoids sensitive nitrile hydrolysis. | Synthesis of the starting ester can be multi-step; alkylation of the amide may require strong bases. |
Route A: Late-Stage Amide Formation via Nitrile Intermediate
This route prioritizes the construction of the carbon skeleton followed by the conversion of a nitrile group to the desired primary amide.
Logical Workflow for Route A
A Comparative Analysis of the Anticonvulsant Activity of 2-Cyano-2-phenylbutanamide Analogs and Established Antiepileptic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of a structural analog of 2-Cyano-2-phenylbutanamide, namely 2-cyanoguanidinophenytoin (CNG-DPH), against established anticonvulsant drugs, phenytoin and carbamazepine. The following sections detail the anticonvulsant efficacy, and experimental protocols to provide a comprehensive assessment for research and drug development purposes.
Quantitative Data Summary
The anticonvulsant activity of 2-cyanoguanidinophenytoin has been evaluated in preclinical seizure models and compared with standard antiepileptic drugs. The data highlights differences in potency and efficacy.
| Compound | Maximal Electroshock (MES) Test (ED₅₀ mg/kg) | Subcutaneous Pentylenetetrazol (scPTZ) Test | Primary Mechanism of Action | Reference |
| 2-cyanoguanidinophenytoin (CNG-DPH) | Less active than phenytoin (7-fold) | Inactive | Voltage-gated sodium channel blocker (presumed) | [1] |
| Phenytoin | 9.5 | Inactive | Voltage-gated sodium channel blocker | [2][3][4] |
| Carbamazepine | 8.8 | Inactive | Voltage-gated sodium channel blocker | [5][6][7] |
Note: ED₅₀ (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population. A lower ED₅₀ indicates a more potent drug. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.[8][9][10] Inactivity in the scPTZ test is characteristic of drugs, like phenytoin and carbamazepine, that are effective against generalized tonic-clonic and partial seizures but not absence seizures.[2][5]
Experimental Protocols
Detailed methodologies for the key in vivo anticonvulsant screening tests are provided below.
Maximal Electroshock Seizure (MES) Test
The MES test is a preclinical model used to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.[8][9]
Apparatus:
-
An electroconvulsive shock generator.
-
Corneal or auricular electrodes.
-
Animal restraining device.
Procedure:
-
Animal Preparation: Male ICR-CD-1 mice are commonly used. Animals are acclimated to the laboratory environment for at least 3-4 days before testing, with free access to food and water.[11]
-
Drug Administration: The test compound (e.g., 2-cyanoguanidinophenytoin), a vehicle control, and a positive control (e.g., phenytoin) are administered, typically via intraperitoneal (i.p.) injection or oral gavage (p.o.).[12]
-
Electrode Application: A drop of local anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the animal's corneas to minimize discomfort.[13] Saline solution is also applied to improve electrical conductivity.[8]
-
Seizure Induction: At the time of peak drug effect, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered through the corneal electrodes.[8][13]
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if it does not exhibit this response.[11]
-
Data Analysis: The dose at which 50% of the animals are protected from the tonic hindlimb extension is calculated as the ED₅₀.[8]
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
The scPTZ test is a preclinical model used to screen for anticonvulsant drugs effective against myoclonic and absence seizures.[10][14]
Apparatus:
-
Isolation cages for observation.
-
Syringes for drug and convulsant administration.
Procedure:
-
Animal Preparation: Male CF-1 or C57BL/6 mice are typically used and are acclimated as described for the MES test.[10]
-
Drug Administration: The test compound, vehicle, and a positive control (e.g., ethosuximide) are administered.
-
Convulsant Administration: At the time of peak drug effect, a dose of pentylenetetrazole (PTZ) sufficient to induce seizures (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into a loose fold of skin on the neck.[10]
-
Observation: Animals are placed in isolation cages and observed for the presence or absence of seizures for 30 minutes.[10]
-
Endpoint: The endpoint is the occurrence of a clonic seizure lasting for at least 3-5 seconds. An animal is considered protected if it does not exhibit this seizure activity.[10]
-
Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals from the clonic seizure.[10]
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Phenytoin and Carbamazepine
Caption: Mechanism of Action of Phenytoin and Carbamazepine.
Experimental Workflow: In Vivo Anticonvulsant Screening
Caption: In Vivo Anticonvulsant Screening Workflow.
References
- 1. Bioavailability and anticonvulsant activity of 2-cyanoguanidinophenytoin, a structural analogue of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenytoin - Wikipedia [en.wikipedia.org]
- 3. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. skywork.ai [skywork.ai]
- 5. Carbamazepine - Wikipedia [en.wikipedia.org]
- 6. Carbamazepine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. A quick review of carbamazepine pharmacokinetics in epilepsy from 1953 to 2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 9. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 10. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 13. Maximal Electroshock (MES) Test [bio-protocol.org]
- 14. meliordiscovery.com [meliordiscovery.com]
Comparative Efficacy of 2-Cyano-2-phenylbutanamide Analogs and Related Cyano-Acrylamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of various analogs of 2-cyano-2-phenylbutanamide and other structurally related cyano-acrylamide derivatives. The information is compiled from recent studies and is intended to aid in the evaluation of these compounds for potential therapeutic applications. The data presented covers a range of biological activities, including anti-infective, anticonvulsant, and tyrosinase inhibitory effects.
Anti-infective Activity
A study focused on 2-cyano-3-acrylamide small-molecule inhibitors of deubiquitinating enzymes (DUBs) identified compounds with anti-infective properties against intracellular pathogens like murine norovirus (MNV) and Listeria monocytogenes. The lead compound, WP1130, and its analogs were evaluated for their ability to reduce viral and bacterial replication in RAW cells.
| Compound | Target/Assay | Concentration (µM) | Efficacy/Result | Cell Viability (%) | Reference |
| C6 | MNV-1 Replication | 5 | ~2-log reduction in viral titer | ~55% (at 8h) | [1] |
| C6 | L. monocytogenes Replication | 5 | ~2-log reduction in bacterial count | ~55% (at 8h) | [1] |
| C6 | Cytotoxicity (RAW cells) | 5 | - | ~55% (at 8h), Complete cell death (at 24h) | [1] |
| C6 | Cytotoxicity (RAW cells) | 2.5 | - | >80% (at 8h), ~60% (at 24h) | [1] |
In Vitro Infection Assays [1]
-
Cell Line: RAW 264.7 macrophages.
-
Pathogens: Murine norovirus-1 (MNV-1) and Listeria monocytogenes.
-
Methodology:
-
RAW cells were pretreated for 30 minutes with medium containing 5 µM of the test compound.
-
Cells were then infected with MNV-1 (Multiplicity of Infection [MOI] of 5) or L. monocytogenes (MOI of 1).
-
After an 8-hour incubation period, viral titers were determined by plaque assay, and intracellular bacterial counts were determined by plate assay.
-
-
Toxicity Minimization for Bacterial Assay: To minimize direct exposure of bacteria to the compound, host cells were pretreated, and the compound was removed during the 30-minute bacterial infection period.
Cytotoxicity Assay [1]
-
Cell Line: RAW 264.7 macrophages.
-
Methodology:
-
RAW cells were incubated with the test compound at various concentrations in the cell culture medium for 8 or 24 hours.
-
Cell viability was assessed using standard methods (e.g., MTT or similar assays).
-
Anticonvulsant Activity
Several studies have explored the anticonvulsant potential of various cyano-containing heterocyclic compounds, moving beyond the this compound core to related structures.
Starting from the weak anticonvulsant milacemide, a series of 2-[(arylalky)amino]alkanamide derivatives were synthesized and evaluated. The lead compound in this series was 2-[[4-(3-chlorobenzoxy)benzyl]amino]acetamide. A key outcome of this research was the identification of PNU-151774E, ((S)-2-[[4-(3-fluorobenzoxy)benzyl]amino]propanamide methanesulfonate), as a promising candidate due to its potent anticonvulsant activity and high therapeutic index in animal models.[2]
A series of isatin-containing derivatives were synthesized and tested for their anti-seizure activity using maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models in mice. These compounds demonstrated significant protection in both models with a good safety profile in neurotoxicity tests. Notably, all methoxylated derivatives showed significant anti-seizure activity in the MES model, with some also showing potent activity against PTZ-induced seizures.[3]
Two series of 2,3-disubstituted quinazolin-4(3H)-one derivatives were synthesized and evaluated for their anticonvulsant activity in the PTZ-induced seizure model in mice. The in silico and in vivo studies suggest that these compounds act as positive allosteric modulators of the GABA-A receptor.[4]
Derivatives of 2-(2-Phenoxy) phenyl-1,3,4-oxadiazole were synthesized as potential benzodiazepine receptor agonists. Their anticonvulsant activity was determined by the pentylenetetrazole-induced lethal convulsion test. The introduction of an amino substituent at position 5 of the 1,3,4-oxadiazole ring resulted in a compound with respectable anticonvulsant effects.[5]
A series of 1-[(4,5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone derivatives were synthesized and evaluated for their anticonvulsant activity against electric shock-induced convulsions in rats. Compounds with chlorine substitutions on the phenyl ring showed significant anticonvulsant activity.[6]
Maximal Electroshock Seizure (MES) Test [3]
-
Animal Model: Mice.
-
Methodology:
-
An electrical stimulus is applied via corneal electrodes to induce seizures.
-
The test compounds are administered intraperitoneally at various doses prior to the electrical stimulus.
-
The ability of the compound to prevent the tonic hind limb extension phase of the seizure is recorded as a measure of anticonvulsant activity.
-
Pentylenetetrazole (PTZ) Seizure Test [3][4]
-
Animal Model: Mice.
-
Methodology:
-
A convulsant dose of pentylenetetrazole is administered, typically subcutaneously or intraperitoneally, to induce clonic seizures.
-
Test compounds are administered prior to the PTZ injection.
-
The latency to the first seizure and the percentage of animals protected from seizures are recorded.
-
Tyrosinase Inhibitory Activity
(E)-2-cyano-3-(substituted phenyl)acrylamide (CPA) derivatives, which possess a linear β-phenyl-α,β-unsaturated carbonyl scaffold, have been investigated as inhibitors of tyrosinase, a key enzyme in melanogenesis.
| Compound | Target/Assay | Concentration (µM) | Inhibitory Activity | Cytotoxicity | Reference |
| CPA2 | Mushroom Tyrosinase | 25 | Comparable to kojic acid | No cytotoxic effect | [7] |
| CPA2 | Tyrosinase activity in B16F10 cells | Dose-dependent | Significant suppression | - | [7] |
| CPA2 | Melanogenesis in B16F10 cells | Dose-dependent | Significant suppression | - | [7] |
Tyrosinase Activity Assay [7]
-
Enzyme Source: Mushroom tyrosinase.
-
Methodology: The inhibitory activity of the CPA analogs on the oxidation of L-DOPA by mushroom tyrosinase is measured spectrophotometrically. Kojic acid is often used as a positive control.
Cell-Based Melanogenesis Assay [7]
-
Cell Line: B16F10 melanoma cells.
-
Methodology:
-
B16F10 cells are treated with the test compounds at various concentrations.
-
After a defined incubation period, the cells are lysed, and the tyrosinase activity and melanin content are measured.
-
Conclusion
The 2-cyano-acrylamide scaffold and its analogs represent a versatile class of compounds with a broad range of biological activities. The data presented in this guide highlights their potential as anti-infective, anticonvulsant, and tyrosinase-inhibiting agents. Further structure-activity relationship (SAR) studies and optimization of pharmacokinetic properties will be crucial for the development of clinically viable drug candidates from these series. The detailed experimental protocols and workflow diagrams provided herein offer a framework for the continued investigation and comparative evaluation of these promising compounds.
References
- 1. Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. (E)-2-Cyano-3-(substituted phenyl)acrylamide analogs as potent inhibitors of tyrosinase: A linear β-phenyl-α,β-unsaturated carbonyl scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural activity relationship (SAR) of 2-Cyano-2-phenylbutanamide derivatives
A comprehensive guide to the structural activity relationship (SAR) of 2-phenylacetamide analogues, focusing on their efficacy in preclinical seizure models.
While a specific, in-depth structural activity relationship (SAR) analysis for 2-cyano-2-phenylbutanamide derivatives is not extensively available in the current literature, a wealth of information exists for the closely related class of 2-phenylacetamide and N-phenylbutanamide derivatives, which are recognized for their potential as anticonvulsant agents.[1] This guide provides a comparative analysis of a series of these derivatives, presenting their biological performance supported by experimental data to offer valuable insights for researchers and professionals in drug development.
The core structure, featuring a phenyl group and an amide moiety, is a key pharmacophore in many antiepileptic drugs (AEDs).[1] Variations in substituents on the phenyl ring and modifications of the amide group have been shown to significantly influence anticonvulsant activity and neurotoxicity. This guide will focus on a series of (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide derivatives to illustrate these SAR principles.[2]
Quantitative Data Summary: Anticonvulsant Activity and Neurotoxicity
The anticonvulsant properties of (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide derivatives were evaluated in mice using the maximal electroshock (MES) and 6 Hz seizure models, which are indicative of efficacy against generalized tonic-clonic seizures and therapy-resistant partial seizures, respectively.[2][3] Neurotoxicity was assessed using the rotarod test. The median effective dose (ED₅₀) for anticonvulsant activity and the median toxic dose (TD₅₀) for neurotoxicity are presented below. A higher Protective Index (PI = TD₅₀/ED₅₀) indicates a better safety profile.
| Compound ID | R (Substitution on Phenyl Ring) | MES ED₅₀ (mg/kg) | 6 Hz ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (MES) | Protective Index (6 Hz) |
| 1 | H | > 300 | > 300 | Not Determined | - | - |
| 2 | 4-CH₃ | 120.5 | 85.3 | > 300 | > 2.49 | > 3.52 |
| 3 | 4-Cl | 45.6 | 39.5 | > 300 | > 6.58 | > 7.59 |
| 4 | 4-F | 60.2 | 48.7 | > 300 | > 4.98 | > 6.16 |
| 5 | 2,4-di-Cl | 35.1 | 30.2 | 150.3 | 4.28 | 4.98 |
| Lacosamide | - | 13.8 | 9.9 | 65.2 | 4.72 | 6.58 |
Data synthesized from preclinical studies on (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamide derivatives.[2][4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and clear understanding of the presented data.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.[5][6]
-
Animal Model: Male albino mice (20-25 g) are used.
-
Drug Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.
-
Stimulation: After a predetermined time (e.g., 30-60 minutes), a supramaximal electrical stimulus (e.g., 50 mA, 0.2 s) is delivered through corneal or ear-clip electrodes.[5][7]
-
Endpoint: The endpoint is the abolition of the tonic hind limb extension phase of the seizure.
-
Data Analysis: The ED₅₀, the dose that protects 50% of the animals from the tonic hind limb extension, is calculated using probit analysis.
Hz Seizure Test
This model is used to screen for drugs effective against psychomotor seizures, which are often resistant to standard AEDs.[3]
-
Animal Model: Male albino mice (20-25 g) are used.
-
Drug Administration: Similar to the MES test, compounds are administered at various doses.
-
Stimulation: A low-frequency (6 Hz) electrical stimulus of a specific current intensity (e.g., 32 mA or 44 mA) is delivered for a longer duration (e.g., 3 s) via corneal electrodes.
-
Endpoint: The endpoint is the observation of seizure activity, characterized by a "stunned" posture with Straub's tail. Protection is defined as the absence of this seizure behavior.
-
Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals from the seizure.
Rotarod Neurotoxicity Test
This test assesses motor coordination and is used to determine the neurotoxic side effects of the test compounds.[8]
-
Apparatus: A rotating rod (e.g., 3 cm diameter) is used, with the speed of rotation set at a constant value (e.g., 6-10 rpm).
-
Animal Training: Mice are trained to stay on the rotating rod for a set period (e.g., 1-2 minutes) before drug administration.
-
Drug Administration: The test compounds are administered.
-
Testing: At various time points after administration, the mice are placed back on the rotating rod.
-
Endpoint: The inability of the animal to remain on the rod for a predetermined duration (e.g., 1 minute) is considered a sign of neurotoxicity.
-
Data Analysis: The TD₅₀, the dose that causes 50% of the animals to fail the test, is calculated.
Visualizing the Anticonvulsant Drug Screening Workflow
The following diagram illustrates a typical preclinical screening cascade for identifying and characterizing novel anticonvulsant agents.
Caption: Preclinical workflow for anticonvulsant drug discovery.
Structure-Activity Relationship Insights
From the presented data, several key SAR trends can be observed for the (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamide series:
-
Effect of Phenyl Substitution: The unsubstituted phenyl derivative (Compound 1) shows no significant anticonvulsant activity. The introduction of substituents on the phenyl ring is crucial for activity.
-
Role of Halogens: Halogen substitution at the 4-position of the phenyl ring (Compounds 3 and 4) leads to potent anticonvulsant activity in both the MES and 6 Hz models. The 4-chloro derivative (Compound 3) exhibits a particularly high protective index.
-
Di-substitution: Di-substitution with chloro groups at the 2 and 4 positions (Compound 5) maintains high potency but also increases neurotoxicity, resulting in a lower protective index compared to the mono-chloro derivative.
-
Comparison with Standard Drug: Several of the synthesized derivatives show comparable or even superior protective indices to the established AED, lacosamide, highlighting their potential as promising new therapeutic agents.
References
- 1. Review, reevaluation, and new results in quantitative structure-activity studies of anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Search for New Anticonvulsants in a Group of (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijpp.com [ijpp.com]
- 6. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 7. primescholars.com [primescholars.com]
- 8. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Analytical Methodologies for 2-Cyano-2-phenylbutanamide: A Comparative Guide to Cross-Validation
Disclaimer: As of the latest literature review, specific, publicly available analytical methods and cross-validation studies for 2-Cyano-2-phenylbutanamide are scarce. This guide, therefore, presents a comparative framework based on established analytical techniques for structurally similar small molecules. The experimental data and protocols provided are representative examples to illustrate the principles of method comparison and cross-validation for researchers, scientists, and drug development professionals. These methodologies would require specific adaptation and validation for this compound.
The rigorous quantification of pharmaceutical compounds is paramount for ensuring safety and efficacy. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound. The focus is on the cross-validation of these methods to ensure data integrity and consistency across different analytical platforms.
Data Presentation: A Comparative Analysis of Analytical Methods
The choice of an analytical method is often a balance between the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical validation parameters for HPLC-UV and LC-MS/MS methods, presented as a benchmark for what could be expected for the analysis of this compound.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Limit of Detection (LOD) | ~ 0.05 µg/mL | ~ 0.001 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.15 µg/mL | ~ 0.003 µg/mL |
| Specificity | Moderate to High | Very High |
| Cost | Low to Moderate | High |
| Throughput | Moderate | High |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and cross-validation of analytical results. The following are representative protocols for the analysis of a compound like this compound.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is a robust and cost-effective technique for the routine quantification of this compound in relatively clean sample matrices.
a) Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
-
For sample analysis, dissolve the test substance in the mobile phase to a final concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
b) Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and water (60:40, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 220 nm
c) Quantification: Quantification is achieved by constructing a calibration curve from the peak areas of the calibration standards versus their known concentrations. The concentration of this compound in the test samples is then determined from this curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices or at very low concentrations.
a) Sample Preparation:
-
Prepare stock and calibration standards as described for the HPLC-UV method, including an internal standard (e.g., a deuterated analog of this compound).
-
For biological samples (e.g., plasma), perform a protein precipitation by adding three volumes of cold acetonitrile containing the internal standard to one volume of the sample.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
b) LC-MS/MS Conditions:
-
LC System: A standard UHPLC system.
-
Column: A C18 reverse-phase column suitable for UHPLC (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would be determined and optimized.
c) Quantification: Quantification is based on the ratio of the peak area of the analyte to that of the internal standard, plotted against the concentration of the calibration standards.
Mandatory Visualizations
The following diagrams illustrate the general workflow for the analytical methods and the logical process of cross-validation.
Caption: General workflow for the analysis of this compound.
Caption: Logical workflow for the cross-validation of two analytical methods.
2-Cyano-2-phenylbutanamide: A Certified Reference Standard for Primidone Impurity Analysis
An objective guide for researchers, scientists, and drug development professionals on the application of 2-Cyano-2-phenylbutanamide as a reference standard in the quantitative analysis of Primidone impurities.
In the manufacturing and quality control of the antiepileptic drug Primidone, meticulous impurity profiling is paramount to ensure its safety, efficacy, and compliance with regulatory standards.[1] this compound, identified as Primidone EP Impurity D, is a critical process-related impurity that necessitates precise quantification.[2][3] This guide provides a comprehensive overview of the use of this compound as a certified reference standard for the accurate analysis of Primidone impurities, alongside detailed experimental protocols and a comparative context.
The Role of this compound in Primidone Quality Control
This compound (CAS No: 80544-75-8) is a known impurity of Primidone, as listed in the European Pharmacopoeia (EP). As a certified reference standard, it serves as a benchmark for the accurate identification and quantification of this specific impurity in Primidone drug substances and products. The use of a well-characterized impurity standard is a fundamental requirement for the validation of analytical methods, ensuring the reliability of data submitted for regulatory approval.[1][4]
Comparative Landscape of Primidone Impurity Standards
Several impurities of Primidone are recognized by pharmacopoeias and require monitoring. The selection of a reference standard is contingent on the specific impurity being quantified. The table below summarizes the key known impurities of Primidone.
| Impurity Name | Pharmacopoeial Designation | CAS Number | Molecular Formula | Use as Reference Standard |
| 2-Ethyl-2-phenylmalonamide | Primidone EP Impurity A | 7206-76-0 | C11H14N2O2 | Yes |
| Phenobarbital | Primidone EP Impurity B | 50-06-6 | C12H12N2O3 | Yes |
| (2RS)-2-Phenylbutanamide | Primidone EP Impurity C | 90-26-6 | C10H13NO | Yes |
| (2RS)-2-Cyano-2-phenylbutanamide | Primidone EP Impurity D | 80544-75-8 | C11H12N2O | Yes |
| (2RS)-2-Phenylbutanoic acid | Primidone EP Impurity E | 90-27-7 | C10H12O2 | Yes |
| 5-Ethyl-5-phenyl-2-[(1RS)-1-phenylpropyl] dihydropyrimidine-4,6(1H,5H)-dione | Primidone EP Impurity F | 1189504-46-8 | C21H24N2O2 | Yes |
The use of this compound as a standard is essential for the accurate quantification of Primidone Impurity D. For a comprehensive impurity profile, a multi-standard approach, utilizing the specific certified reference standard for each known impurity, is the industry best practice.
Experimental Protocols
The following protocols are provided as a guide for the analysis of Primidone impurities using High-Performance Liquid Chromatography (HPLC), a widely accepted technique for this purpose.
High-Performance Liquid Chromatography (HPLC) Method for Primidone and its Impurities
This method is based on established and validated procedures for the analysis of Primidone and its related compounds.[5]
Chromatographic Conditions:
| Parameter | Specification |
| Column | ODS C18 (4.6 x 250mm, 5µm) |
| Mobile Phase | Methanol: Ammonium acetate buffer (pH 3.5) (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Preparation of Solutions:
-
Ammonium Acetate Buffer (pH 3.5): Prepare a solution of ammonium acetate in water and adjust the pH to 3.5 with a suitable acid, such as glacial acetic acid.
-
Standard Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).
-
Sample Solution (Primidone): Accurately weigh and dissolve the Primidone sample in the mobile phase to obtain a suitable concentration (e.g., 1 mg/mL).
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the peak area and the concentration of the standard solution.
Forced Degradation Study Protocol
Forced degradation studies are crucial for demonstrating the specificity and stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Dissolve the Primidone sample in 0.1 M HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Dissolve the Primidone sample in 0.1 M NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Dissolve the Primidone sample in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid Primidone sample to a temperature of 105°C for 24 hours.
-
Photolytic Degradation: Expose the Primidone sample to UV light (254 nm) for 24 hours.
After exposure to the stress conditions, prepare the samples as described in the HPLC method and analyze them to assess for the formation of degradation products and to ensure the analytical method can separate these from the main Primidone peak and other known impurities.
Visualizing the Workflow and Relationships
The following diagrams, generated using Graphviz, illustrate the logical relationships and experimental workflow for Primidone impurity analysis using this compound as a standard.
Caption: Logical relationship of this compound as a standard.
References
The Strategic Role of Cyano-Containing Intermediates in Drug Discovery: A Comparative Analysis
In the landscape of modern drug discovery, the incorporation of cyano-containing intermediates represents a pivotal strategy for medicinal chemists. The unique electronic properties and versatile reactivity of the nitrile group allow for the fine-tuning of pharmacokinetic profiles, enhancement of binding affinities, and the construction of complex molecular architectures. This guide provides an objective comparative analysis of the performance of key cyano-containing intermediates against their non-cyano alternatives, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in making informed decisions during the synthetic design process.
Case Study 1: Cyanourea vs. Thiourea in the Synthesis of H2 Receptor Antagonists
The development of histamine H2 receptor antagonists for the treatment of peptic ulcers provides a classic example of the strategic replacement of a thiourea intermediate with a cyanoguanidine, derived from cyanourea. This substitution was driven by the need to mitigate toxicity while retaining biological activity.
Comparative Performance:
The lead compound, Metiamide, which contains a thiourea group, was found to be a potent H2 receptor antagonist but was associated with instances of agranulocytosis, a serious blood disorder, attributed to the thiourea moiety. This led to the development of Cimetidine, where the thiourea group was replaced by a cyanoguanidine group. This bioisosteric replacement successfully retained the desired pharmacological activity while significantly reducing toxicity. Cimetidine went on to become a blockbuster drug, highlighting the critical impact of this intermediate selection.[1][2]
| Intermediate Type | Precursor Drug | Final Drug | Key Feature | Outcome |
| Thiourea | Metiamide | - | Potent H2 antagonist | Discontinued due to toxicity (agranulocytosis)[1] |
| Cyanoguanidine | - | Cimetidine | Retained potency, reduced toxicity | Clinically successful H2 antagonist[1][2] |
Biological Activity Data:
The following table summarizes the comparative in vitro efficacy of Metiamide and Cimetidine. The pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, is a measure of potency. A higher pA2 value indicates greater potency.
| Compound | H2 Receptor Antagonism (pA2 value in Guinea Pig Atria) | Relative Potency (vs. Metiamide) |
| Metiamide | ~6.3[1] | 1 |
| Cimetidine | ~6.5[1] | ~1.75[1] |
Experimental Protocols:
Synthesis of N-cyano-N'-methyl-N''-(2-mercaptoethyl)guanidine (Cimetidine Precursor):
A general synthesis for the cyanoguanidine precursor to Cimetidine involves the reaction of N-cyano-N',S-dimethylisothiourea with 2-mercaptoethylamine, followed by reaction with methylamine.
Protocol for H2 Receptor Antagonism Assay (Isolated Guinea Pig Atria):
-
Tissue Preparation: A guinea pig is euthanized, and the heart is excised and placed in oxygenated Krebs-Henseleit solution. The spontaneously beating atria are dissected and mounted in an organ bath containing the Krebs-Henseleit solution at a constant temperature (e.g., 32°C) and bubbled with 95% O2 / 5% CO2.
-
Baseline Response: A cumulative concentration-response curve to the H2 agonist, histamine, is established to determine the baseline heart rate increase.
-
Antagonist Incubation: The tissue is washed to return the heart rate to baseline. A specific concentration of the H2 receptor antagonist (Metiamide or Cimetidine) is then added to the bath and allowed to equilibrate.
-
Agonist Challenge: A second cumulative concentration-response curve to histamine is generated in the presence of the antagonist.
-
Data Analysis: The dose ratio (the ratio of the EC50 of histamine in the presence and absence of the antagonist) is calculated. This is repeated for different antagonist concentrations to determine the pA2 value.[1]
Signaling Pathway Diagram:
References
Benchmarking 2-Cyano-2-phenylbutanamide: A Comparative Guide for Chemical Building Blocks in Heterocyclic Synthesis
For Immediate Release
In the landscape of drug discovery and development, the selection of appropriate chemical building blocks is a critical decision that significantly influences the efficiency of synthetic routes and the structural diversity of compound libraries. This guide provides a comparative analysis of 2-Cyano-2-phenylbutanamide against other common chemical building blocks, particularly other active methylene compounds, in the context of heterocyclic synthesis. While direct head-to-head experimental data for this compound is limited in publicly available literature, this guide leverages data from structurally analogous compounds to provide a useful benchmark for researchers, scientists, and drug development professionals.
The utility of α-cyanocarbonyl compounds as precursors in the synthesis of a wide array of nitrogen- and oxygen-containing heterocycles is well-established. These building blocks are particularly valuable in reactions such as Knoevenagel condensations, Michael additions, and various cyclization reactions to form pyridines, pyrimidines, thiazoles, and other privileged scaffolds in medicinal chemistry.
Performance Comparison of Active Methylene Compounds
To provide a quantitative benchmark, this section compares the performance of various active methylene compounds in the synthesis of highly substituted pyridines, a common application for these building blocks. The data is compiled from studies on multicomponent reactions involving aldehydes, active methylene compounds, and other reagents. While this compound is not explicitly listed, its performance can be inferred from its structural similarity to other N-alkyl-2-cyanoacetamides.
Table 1: Comparison of Active Methylene Compounds in the Synthesis of 6-Amino-1-butyl-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile
| Building Block | Reaction Time (Microwave) | Yield (%) | Reference |
| N-butyl-2-cyanoacetamide | 10 min | 92 | [1] |
| Malononitrile | Not directly comparable | - | [1] |
| Ethyl Cyanoacetate | Not directly comparable | - | [1] |
Note: The reaction involves the one-pot, three-component reaction of an aldehyde, an N-alkyl-2-cyanoacetamide, and malononitrile. The yield is for the final substituted pyridine product.
Experimental Protocols
Below are detailed experimental protocols for key reactions involving active methylene compounds, providing a framework for their application in synthesis.
General Procedure for the Synthesis of N-alkyl-2-cyanoacetamide Derivatives
This protocol describes the synthesis of N-alkylated-2-cyanoacetamide derivatives, which are structurally similar to this compound.
Materials:
-
Substituted aniline (0.02 mol)
-
Ethyl cyanoacetate (0.02 mol)
Procedure:
-
A mixture of the substituted aniline and ethyl cyanoacetate is refluxed at high temperature for 2 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting solid is filtered.
-
The solid is washed with diethyl ether and ethanol to afford the desired N-alkylated-2-cyanoacetamide derivative.
-
Yields for this reaction are typically in the range of 53–75%.[2][3]
General Procedure for the Three-Component Synthesis of Highly Functionalized Pyridines
This protocol outlines a microwave-assisted, one-pot synthesis of substituted pyridines using an N-alkyl-2-cyanoacetamide.
Materials:
-
Aromatic or heteroaromatic aldehyde (1 mmol)
-
N-alkyl-2-cyanoacetamide (1 mmol)
-
Malononitrile (1 mmol)
-
Potassium carbonate (K2CO3) (0.2 mmol)
-
Ethanol (5 mL)
Procedure:
-
A mixture of the aldehyde, N-alkyl-2-cyanoacetamide, malononitrile, and potassium carbonate in ethanol is prepared in a microwave reactor vial.
-
The reaction mixture is subjected to microwave irradiation at 100 °C for 10-15 minutes.
-
After cooling, the precipitate is collected by filtration.
-
The crude product is washed with cold ethanol to yield the pure, highly functionalized pyridine.
-
This method has been shown to produce yields of up to 95%.[1]
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic processes described.
Caption: Synthesis of N-alkyl-2-cyanoacetamides.
Caption: One-pot synthesis of pyridines.
Concluding Remarks
This compound represents a valuable, yet under-documented, building block for the synthesis of complex organic molecules. Based on the reactivity of analogous structures, it is anticipated to be a highly effective precursor in multicomponent reactions for the generation of diverse heterocyclic libraries. The phenyl and ethyl substituents on the α-carbon are expected to influence the steric and electronic properties of the molecule, potentially offering unique reactivity and selectivity profiles compared to simpler cyanoacetamides. The experimental protocols provided herein offer a solid foundation for researchers to explore the synthetic utility of this compound and other active methylene compounds in their research endeavors. Further quantitative studies are encouraged to fully elucidate the comparative performance of this promising building block.
References
Safety Operating Guide
Navigating the Disposal of 2-Cyano-2-phenylbutanamide: A Guide for Laboratory Professionals
For immediate reference, it is critical to recognize that 2-Cyano-2-phenylbutanamide, like many nitrile-containing organic compounds, is presumed to be hazardous. Proper disposal is not merely a procedural formality but a critical step in ensuring laboratory safety and environmental protection. This guide provides a comprehensive framework for the safe handling and disposal of this compound, addressing operational logistics and immediate safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The potential hazards associated with nitrile-containing compounds necessitate a cautious approach.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile rubber gloves (ensure they are regularly inspected for tears or degradation). |
| Body Protection | A laboratory coat or chemical-resistant apron. |
| Respiratory | A NIOSH-approved respirator with organic vapor cartridges is recommended, especially in poorly ventilated areas or when dealing with spills. |
In the event of accidental exposure, immediate action is crucial.
First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide them with water to drink. Seek immediate medical attention. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. Adherence to a systematic procedure is essential to mitigate risks.
1. Waste Identification and Segregation:
-
Designated Waste Container: All waste contaminated with this compound, including residual amounts of the solid compound, contaminated weighing papers, spatulas, and any solutions, must be collected in a designated, properly labeled, and leak-proof hazardous waste container.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS department. Incompatible wastes can lead to dangerous chemical reactions.
2. Container Management:
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Closure: Keep the container sealed at all times, except when adding waste.
3. Spill Management:
-
Immediate Action: In the event of a spill, evacuate all non-essential personnel from the area.
-
Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For liquid spills, use an inert absorbent material such as vermiculite or sand.
-
Collection: Place all contaminated absorbent materials and cleaning supplies into the designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.
4. Final Disposal:
-
Contact EHS: Once the hazardous waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.
-
Professional Disposal: Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste. It must be handled and disposed of by a licensed hazardous waste management company.
Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.
Caption: Decision workflow for the proper disposal of laboratory chemical waste.
By adhering to these rigorous safety and disposal protocols, researchers and laboratory personnel can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship. Always prioritize consulting your institution's specific safety guidelines and the forthcoming official Safety Data Sheet for this compound when it becomes available.
Essential Safety and Operational Guide for 2-Cyano-2-phenylbutanamide
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 2-Cyano-2-phenylbutanamide in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment
Based on analogous compounds, this compound should be treated as a potentially hazardous substance. The primary hazards are expected to be acute toxicity if swallowed or inhaled, skin irritation, and serious eye irritation.[1][2]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical safety goggles or a full-face shield.[1][3] | Protects against splashes and airborne particles that can cause serious eye irritation.[1][2] |
| Hand | Chemical-resistant gloves (e.g., nitrile rubber).[4] | Prevents skin contact, which may cause irritation.[1][2] Gloves should be inspected before use and changed immediately if contaminated. |
| Body | Laboratory coat.[4] For larger quantities, a chemical-resistant apron or coveralls may be necessary.[3] | Protects skin from accidental contact and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood is required.[1][4] If dust or aerosols may be generated, a NIOSH/MSHA approved respirator with an appropriate particulate filter is recommended.[1][5] | Minimizes the risk of inhaling the compound, which may be harmful.[1][2] |
Operational Plan: Safe Handling Procedure
A systematic approach is crucial for the safe handling of this compound.
1. Engineering Controls:
-
Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]
2. Pre-Handling Preparations:
-
Review this safety guide and any available safety information for similar compounds.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare and label all necessary equipment and containers.
3. Handling the Compound:
-
Wear the appropriate PPE as detailed in Table 1.
-
Avoid generating dust. If handling a solid, use techniques that minimize dust formation.
-
Do not eat, drink, or smoke in the laboratory or areas where chemicals are handled.[1][2]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2]
4. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed, labeled hazardous waste container.[6]
-
For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.[7]
-
Decontaminate the spill area with a suitable solvent and wash with soap and water.[7]
-
All cleanup materials must be disposed of as hazardous waste.[6]
Disposal Plan
Improper disposal of this compound and its containers is prohibited. All waste must be treated as hazardous.
1. Waste Collection:
-
Solid Waste: Collect all solid waste, including contaminated PPE (gloves, etc.) and weighing papers, in a designated, puncture-resistant container lined with a heavy-duty plastic bag.[6]
-
Liquid Waste: Use a dedicated, chemically resistant container (e.g., glass or polyethylene) for any solutions containing this compound.[6]
2. Waste Labeling and Storage:
-
Clearly label all waste containers as "Hazardous Waste" and include the full chemical name: "this compound".[6][7]
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials such as strong acids, strong bases, and oxidizing agents.[1][6]
3. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste management service.[6]
-
Do not pour this chemical down the drain or dispose of it with regular trash.[7]
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
